molecular formula C4H5NOS B031046 5-Isothiazolemethanol CAS No. 1710-66-3

5-Isothiazolemethanol

Cat. No.: B031046
CAS No.: 1710-66-3
M. Wt: 115.16 g/mol
InChI Key: VDJLMGHKRZLAFP-UHFFFAOYSA-N
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Description

5-Isothiazolemethanol is a high-value heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features an isothiazole core, a privileged scaffold known for its diverse biological activities, fused with a hydroxymethyl functional group that serves as a versatile handle for further synthetic elaboration. Researchers utilize this compound as a key precursor in the synthesis of novel pharmacologically active compounds, particularly in the development of antimicrobial, antifungal, and anti-inflammatory agents. The isothiazole ring system is a common motif in agrochemicals and pharmaceuticals, and the methanol substituent allows for straightforward derivatization into esters, ethers, or carboxylates, facilitating the exploration of structure-activity relationships (SAR). Its mechanism of action in final compounds often involves interactions with biological thiols or enzymatic targets, making it a crucial scaffold for probing biochemical pathways. Beyond life sciences, this compound finds application in the development of advanced materials, including ligands for metal-organic frameworks (MOFs) and monomers for specialized polymers. Supplied with detailed analytical documentation, including NMR and HPLC data, our high-purity this compound is designed to meet the rigorous demands of discovery research and process development.

Properties

IUPAC Name

1,2-thiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJLMGHKRZLAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339900
Record name 5-Isothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1710-66-3
Record name 5-Isothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Isothiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Isothiazolemethanol, a heterocyclic compound featuring an isothiazole ring substituted with a hydroxymethyl group at the 5-position, is a molecule of interest in medicinal chemistry and materials science. The isothiazole scaffold is a key pharmacophore in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and general reactivity and stability profiles, to support its application in research and development.

Core Chemical Properties

This compound, with the CAS number 1710-66-3, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. While some experimental data is available, certain properties are based on computational predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₄H₅NOS[1]
Molecular Weight 115.15 g/mol [1]
CAS Number 1710-66-3[1]
Appearance Solid[1]
Boiling Point (Predicted) 135.8 ± 22.0 °C
Density (Predicted) 1.339 ± 0.06 g/cm³
pKa (Predicted) 13.61 ± 0.10

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following information is based on general spectroscopic principles for the isothiazole ring and the hydroxymethyl functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The proton spectrum is expected to show signals for the two protons on the isothiazole ring, a signal for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms.

  • ¹³C NMR: The carbon spectrum will display signals for the three carbon atoms of the isothiazole ring and one for the methylene carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹ associated with the C-H bonds of the isothiazole ring.

  • C-H stretch (aliphatic): Peaks in the region of 2850-3000 cm⁻¹ from the methylene group.

  • C=N and C=C stretching: Absorptions within the 1400-1600 cm⁻¹ range, characteristic of the isothiazole ring.

  • C-O stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 115, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragmentation of the isothiazole ring.

Synthesis and Reactivity

Synthesis: While a specific, detailed experimental protocol for the synthesis of this compound is not readily available in the reviewed literature, a common route to synthesize hydroxymethyl-substituted isothiazoles involves the reduction of the corresponding carboxylic acid or its ester derivative.

A potential synthetic workflow is outlined below:

G Potential Synthesis Workflow for this compound cluster_start Starting Material cluster_reduction Reduction cluster_product Product Isothiazole-5-carboxylic acid Isothiazole-5-carboxylic acid Reducing agent (e.g., LiAlH4) Reducing agent (e.g., LiAlH4) Isothiazole-5-carboxylic acid->Reducing agent (e.g., LiAlH4) Reduction This compound This compound Reducing agent (e.g., LiAlH4)->this compound Workup

References

An In-depth Technical Guide to the Synthesis of 5-Isothiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 5-isothiazolemethanol, a key heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of direct literature on its synthesis, this document outlines the most plausible and chemically sound routes based on established organic chemistry principles and analogous transformations of related heterocyclic compounds. The focus is on two core strategies: the reduction of isothiazole-5-carbaldehyde and the reduction of isothiazole-5-carboxylic acid and its derivatives.

Core Synthesis Pathways

The synthesis of this compound predominantly relies on the reduction of a carbonyl group at the 5-position of the isothiazole ring. The two most viable precursors are isothiazole-5-carbaldehyde and isothiazole-5-carboxylic acid (or its esters).

Pathway 1: Reduction of Isothiazole-5-carbaldehyde

This is a direct and efficient one-step method to obtain this compound, leveraging the commercially available isothiazole-5-carbaldehyde. The selective reduction of the aldehyde functionality to a primary alcohol is a well-established transformation.

Reaction Scheme:

G cluster_0 Pathway 1: Aldehyde Reduction start Isothiazole-5-carbaldehyde end This compound start->end [Reducing Agent] (e.g., NaBH4) Methanol/Ethanol

Caption: Reduction of isothiazole-5-carbaldehyde to this compound.

Pathway 2: Reduction of Isothiazole-5-carboxylic Acid or its Esters

This pathway involves the reduction of isothiazole-5-carboxylic acid. Due to the lower reactivity of carboxylic acids compared to aldehydes, a strong reducing agent like lithium aluminum hydride (LiAlH4) is typically required. Alternatively, the carboxylic acid can be first converted to an ester, which can then be reduced under milder conditions with reagents such as sodium borohydride. This two-step approach can offer better chemoselectivity if other reducible functional groups are present in the molecule.

Reaction Scheme:

G cluster_1 Pathway 2: Carboxylic Acid/Ester Reduction start_acid Isothiazole-5-carboxylic Acid ester Ethyl Isothiazole-5-carboxylate start_acid->ester Ethanol, H+ (cat.) (Esterification) end_product This compound start_acid->end_product [Strong Reducing Agent] (e.g., LiAlH4) THF ester->end_product [Reducing Agent] (e.g., LiAlH4 or NaBH4) THF/Ethanol

Caption: Synthesis of this compound via reduction of the carboxylic acid or its ester.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathways. The values are representative and may vary based on specific reaction conditions and scale.

PathwayStarting MaterialReducing AgentSolventTypical Yield (%)Purity (%)
1 Isothiazole-5-carbaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol85-95>95
2a Isothiazole-5-carboxylic AcidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)70-85>95
2b Ethyl Isothiazole-5-carboxylateLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)80-90>95
2c Ethyl Isothiazole-5-carboxylateSodium Borohydride (NaBH₄)Ethanol75-85>95

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments described above.

Experimental Protocol 1: Synthesis of this compound from Isothiazole-5-carbaldehyde

Objective: To synthesize this compound via the reduction of isothiazole-5-carbaldehyde using sodium borohydride.

Materials:

  • Isothiazole-5-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (or Ethanol)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isothiazole-5-carbaldehyde in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Add saturated aqueous ammonium chloride solution to the mixture.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol 2: Synthesis of this compound from Isothiazole-5-carboxylic Acid via LiAlH₄ Reduction

Objective: To synthesize this compound by the direct reduction of isothiazole-5-carboxylic acid using lithium aluminum hydride.

Materials:

  • Isothiazole-5-carboxylic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert atmosphere.

  • Suspend lithium aluminum hydride in anhydrous THF in the flask and cool to 0 °C.

  • Dissolve isothiazole-5-carboxylic acid in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of deionized water, followed by 15% aqueous NaOH solution, and then more deionized water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF and ethyl acetate.

  • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to afford the crude this compound.

  • Purify by column chromatography on silica gel as needed.

Experimental Protocol 3: Two-Step Synthesis of this compound from Isothiazole-5-carboxylic Acid

Step 3a: Esterification of Isothiazole-5-carboxylic Acid

Objective: To synthesize ethyl isothiazole-5-carboxylate from isothiazole-5-carboxylic acid.

Materials:

  • Isothiazole-5-carboxylic acid (1.0 eq)

  • Absolute ethanol

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a solution of isothiazole-5-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give ethyl isothiazole-5-carboxylate.

Step 3b: Reduction of Ethyl Isothiazole-5-carboxylate

Objective: To reduce ethyl isothiazole-5-carboxylate to this compound.

Follow the procedure outlined in Experimental Protocol 1 or Experimental Protocol 2 , using ethyl isothiazole-5-carboxylate as the starting material. For reduction with NaBH₄, an alcoholic solvent like ethanol is suitable. For reduction with LiAlH₄, an ethereal solvent like THF is required.

Logical Workflow

The decision-making process for selecting a synthetic pathway is outlined below.

G start Start: Synthesis of This compound precursor_availability Precursor Availability? start->precursor_availability aldehyde_available Isothiazole-5-carbaldehyde Available? precursor_availability->aldehyde_available Yes acid_available Isothiazole-5-carboxylic Acid Available? precursor_availability->acid_available No pathway1 Pathway 1: Direct Aldehyde Reduction (Protocol 1) aldehyde_available->pathway1 pathway2 Pathway 2: Carboxylic Acid Reduction acid_available->pathway2 end_product This compound pathway1->end_product reducing_agent_choice Choice of Reducing Agent? pathway2->reducing_agent_choice strong_reductant Use Strong Reductant (LiAlH4)? (Protocol 2) reducing_agent_choice->strong_reductant Direct mild_reductant Use Milder Conditions? (Esterification + NaBH4) (Protocol 3) reducing_agent_choice->mild_reductant Two-step strong_reductant->end_product mild_reductant->end_product

Caption: Decision workflow for the synthesis of this compound.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers and drug development professionals are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and the scale of the synthesis.

5-Isothiazolemethanol: A Technical Guide to its Predicted Physical Properties and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isothiazolemethanol is a heterocyclic compound belonging to the isothiazole family. Isothiazoles are five-membered aromatic rings containing a nitrogen and a sulfur atom in adjacent positions. This class of compounds is of significant interest to the pharmaceutical and agrochemical industries due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This technical guide provides an overview of the predicted physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for the characterization of such novel compounds. Due to the limited availability of specific experimental data for this compound, this guide leverages data from the parent compound, isothiazole, to provide estimated values and contextual understanding.

Predicted Physical and Chemical Properties

For reference, the available physical properties of the unsubstituted isothiazole are presented in the table below.

PropertyValue for Isothiazole (Parent Compound)Reference
Molecular Formula C₃H₃NS[4]
Molecular Weight 85.12 g/mol [4]
Boiling Point 114 °C[4]
Density 1.18 g/cm³[4]
Refractive Index n20D 1.53[4]

Experimental Protocols for Physical Property Determination

For a novel compound like this compound, the following standard experimental protocols would be employed to determine its key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range over which the sample melts is recorded. A sharp melting range typically indicates high purity.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic.

Methodology (Micro-scale):

  • A small amount of the liquid is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.

Density Measurement

Methodology:

  • A pycnometer (a small, calibrated glass flask) is weighed empty.

  • It is then filled with the sample liquid, and any excess is removed.

  • The filled pycnometer is weighed.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Solubility Assessment

Understanding a compound's solubility in various solvents is critical for its application in drug development and formulation.

Methodology (Shake-Flask Method for Thermodynamic Solubility):

  • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated in a constant temperature bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

Characterization Workflow for a Novel Compound

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound such as this compound, a process highly relevant for drug discovery and development.

G Figure 1. Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation cluster_dev Drug Development synthesis Chemical Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS, X-ray) purification->structure purity Purity Assessment (HPLC, Elemental Analysis) structure->purity properties Physical Property Determination (MP, BP, Solubility, Density) purity->properties in_vitro In Vitro Assays (e.g., Antimicrobial, Cytotoxicity) properties->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo admet ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vivo->admet lead_opt Lead Optimization admet->lead_opt formulation Formulation Development lead_opt->formulation

Figure 1. A logical workflow for the synthesis and characterization of a novel compound.

Biological Significance and Potential Applications in Drug Development

While specific biological data for this compound is scarce, the isothiazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[2] Derivatives of isothiazole have been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Isothiazolinones, a class of isothiazole derivatives, are potent biocides with antibacterial and antifungal properties.[1]

  • Anti-inflammatory Activity: Certain isothiazole derivatives have shown promise as anti-inflammatory agents.

  • Anticancer Activity: The isothiazole ring is a structural component of some anticancer drugs and experimental therapeutic agents.[1]

  • Enzyme Inhibition: Isothiazoles have been investigated as inhibitors of various enzymes, such as proteases and aldose reductase.[1]

The introduction of a hydroxymethyl group at the 5-position of the isothiazole ring in this compound provides a reactive handle for further chemical modification. This functional group can be readily oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to generate a library of new derivatives. This synthetic tractability makes this compound a potentially valuable building block for medicinal chemists in the design and synthesis of novel therapeutic agents. The exploration of its biological activity, guided by the general properties of the isothiazole class, could lead to the discovery of new drug candidates.

Conclusion

This compound represents an intriguing yet underexplored member of the isothiazole family. While specific experimental data on its physical properties are currently lacking, established methodologies for the characterization of novel heterocyclic compounds can be readily applied. The known biological significance of the isothiazole scaffold suggests that this compound and its derivatives are promising candidates for investigation in drug discovery and development programs. This guide provides a foundational understanding and a practical framework for researchers and scientists embarking on the study of this and other novel heterocyclic compounds.

References

An In-depth Technical Guide to 5-Isothiazolemethanol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Isothiazole vs. Thiazole: A Clarification

Isothiazole and thiazole are both five-membered heterocyclic aromatic compounds containing one sulfur and one nitrogen atom. The key difference lies in the relative positions of these heteroatoms. In isothiazole (1,2-thiazole), the sulfur and nitrogen atoms are adjacent[1]. In thiazole (1,3-thiazole), they are separated by a carbon atom. This structural difference significantly influences their chemical properties and biological activities.

Section I: 5-(hydroxymethyl)thiazole - The Readily Available Isomer

Due to the likely intended interest in the more common isomer, this section details the properties and available data for 5-(hydroxymethyl)thiazole.

Chemical Identity and Properties
PropertyValueSource
CAS Number 38585-74-9[2][3][4]
Molecular Formula C4H5NOS[2][4]
Molecular Weight 115.15 g/mol [4]
Boiling Point 95-96°C at 0.02 mmHg[5]
Density 1.32 g/cm³[5]
Refractive Index 1.5670 to 1.5710[3][6][5]
Form Solid or Oil[4][6]
Solubility Chloroform, Methanol[6][5]
Synonyms 5-Thiazolemethanol, 5-thiazolylmethanol[2][6]
Applications

5-(hydroxymethyl)thiazole serves as a valuable intermediate in organic synthesis. Notably, it is used in the synthesis of the antiviral drug Ritonavir[3].

Section II: The Isothiazole Class - Synthesis, and Biological Significance

While specific data on 5-Isothiazolemethanol is scarce, the broader class of isothiazole derivatives is well-studied and possesses significant biological activities.

General Synthesis Strategies for the Isothiazole Ring

The construction of the isothiazole ring can be achieved through various synthetic routes. These methods are crucial for creating a library of isothiazole derivatives for drug discovery and material science.

This protocol outlines a metal- and catalyst-free method for the synthesis of 3,5-disubstituted isothiazoles.

Materials:

  • β-Ketodithioester or β-ketothioamide

  • Ammonium acetate (NH4OAc)

Procedure:

  • Combine the β-ketodithioester/β-ketothioamide and ammonium acetate in a suitable reaction vessel.

  • The reaction proceeds via a sequential imine formation, cyclization, and aerial oxidation cascade.

  • This [4+1] annulation process forms the C-N and S-N bonds in a single pot, yielding the 3,5-disubstituted isothiazole[7].

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product β-Ketodithioester β-Ketodithioester Imine Formation Imine Formation β-Ketodithioester->Imine Formation Ammonium Acetate Ammonium Acetate Ammonium Acetate->Imine Formation Cyclization Cyclization Imine Formation->Cyclization Aerial Oxidation Aerial Oxidation Cyclization->Aerial Oxidation 3,5-Disubstituted Isothiazole 3,5-Disubstituted Isothiazole Aerial Oxidation->3,5-Disubstituted Isothiazole

Caption: General workflow for the synthesis of 3,5-disubstituted isothiazoles.

Biological Activities of Isothiazole Derivatives

The isothiazole nucleus is a key pharmacophore in a variety of biologically active compounds.[8] Derivatives have shown a broad spectrum of pharmacological activities, making them attractive targets for drug development.

Biological ActivityExamples of Isothiazole-Containing Drugs/Compounds
Antipsychotic Ziprasidone, Perospirone[1]
Fungicidal Isothiazole-thiazole derivatives show potent activity against oomycetes[9].
Antibacterial Penicillins and cephalosporins with an isothiazole ring system have shown efficacy against Gram-positive and Gram-negative bacteria[10].
Anti-inflammatory Various isothiazole scaffolds have demonstrated anti-inflammatory properties[10].
Anticonvulsant Certain isothiazole derivatives exhibit anticonvulsive effects[10].
Herbicidal Isothiazole-based compounds are used as herbicides, often in combination with other agents to enhance efficacy[10].
Signaling Pathways

Specific signaling pathways for this compound are not documented. However, the diverse biological activities of isothiazole derivatives suggest their interaction with a wide range of cellular targets and signaling cascades. For instance, isothiazolinones, a class of biocides, are known to interact with thiols in cellular components like glutathione, which can disrupt various cellular pathways[11]. The development of isothiazole-containing drugs often involves targeting specific enzymes or receptors within a signaling pathway. For example, isothiazole derivatives have been designed as inhibitors of aurora kinase and mGluR1 antagonists, indicating their role in modulating specific signaling cascades in cancer and neurological disorders, respectively[2].

G Synthetic Precursors Synthetic Precursors Ring Formation Reactions Ring Formation Reactions Synthetic Precursors->Ring Formation Reactions Isothiazole Library Isothiazole Library Ring Formation Reactions->Isothiazole Library Biological Screening Biological Screening Isothiazole Library->Biological Screening Lead Compound Identification Lead Compound Identification Biological Screening->Lead Compound Identification Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Lead Compound Identification->Structure-Activity Relationship (SAR) Studies Optimized Bioactive Isothiazole Optimized Bioactive Isothiazole Structure-Activity Relationship (SAR) Studies->Optimized Bioactive Isothiazole

References

The Unveiled Reactivity of the 5-Isothiazolemethanol Ring: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Reactivity, and Biological Significance of the 5-Isothiazolemethanol Core for Researchers, Scientists, and Drug Development Professionals.

The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship, is a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The introduction of a hydroxymethyl group at the 5-position of the isothiazole ring, affording this compound, provides a versatile handle for further chemical modifications, making it a valuable building block in the design and synthesis of novel therapeutic agents.

This technical guide delves into the core reactivity of the this compound ring, providing a comprehensive overview of its synthesis, key chemical transformations, and the biological implications of its derivatives.

Synthesis of the this compound Core

The primary route to this compound involves the reduction of a pre-functionalized isothiazole at the 5-position. The most common precursor is an isothiazole-5-carboxylic acid ester, which can be reduced to the corresponding alcohol.

Experimental Protocol: Reduction of Ethyl Isothiazole-5-carboxylate to this compound

A detailed protocol for the analogous reduction of ethyl thiazole-5-carboxylate to 5-hydroxymethylthiazole is available and can be adapted for the isothiazole analogue.[4]

Materials:

  • Ethyl isothiazole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of lithium aluminum hydride in anhydrous THF is prepared in a three-neck flask under an inert atmosphere and cooled in an ice bath.

  • Ethyl isothiazole-5-carboxylate, dissolved in anhydrous THF, is added dropwise to the cooled LiAlH₄ solution. The rate of addition is controlled to manage the reaction exotherm.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure complete reduction.

  • The reaction is quenched by the sequential and careful addition of water, 15% NaOH solution, and then more water.

  • The resulting solid precipitate is removed by filtration.

  • The filtrate is collected, and the filter cake is washed with ethyl acetate.

  • The filtrates are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by silica gel column chromatography.

Core Reactivity of the this compound Ring

The reactivity of this compound can be categorized into three main areas: reactions involving the hydroxymethyl group, reactions involving the isothiazole ring itself, and the influence of the ring on the substituent.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality of this compound is a key site for chemical modification, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

The hydroxymethyl group can be readily oxidized to the corresponding isothiazole-5-carboxaldehyde or isothiazole-5-carboxylic acid using a variety of oxidizing agents. The choice of oxidant determines the final oxidation state.

  • To Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are typically used for the selective oxidation to the aldehyde. The resulting isothiazole-5-carboxaldehyde is a valuable intermediate for the synthesis of more complex molecules through reactions such as reductive amination, Wittig reactions, and aldol condensations.[5]

  • To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will oxidize the primary alcohol directly to the carboxylic acid.[5]

The hydroxyl group can undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid (e.g., sulfuric acid in Fischer esterification) or a base (e.g., pyridine with acid chlorides).[6][7] Esterification is a common strategy to modify the pharmacokinetic properties of a drug candidate, for instance, to create a prodrug.

Ethers can be formed by reacting this compound with alkyl halides under basic conditions (Williamson ether synthesis) or by acid-catalyzed condensation with another alcohol.[8] This modification can alter the polarity and hydrogen bonding capacity of the molecule.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and cyanides, at the 5-position of the isothiazole ring.

Reactivity of the Isothiazole Ring

The isothiazole ring is an aromatic system, which imparts it with significant stability. However, it can still undergo several characteristic reactions.

Due to the electron-withdrawing nature of the nitrogen atom, the isothiazole ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The substitution pattern is directed by the heteroatoms. Theoretical studies and experimental evidence from related thiazole systems suggest that electrophilic attack is most likely to occur at the C4 position.[1]

The isothiazole ring is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present on the ring. The C3 and C5 positions are the most electron-deficient and therefore the most likely sites for nucleophilic attack.[9]

The protons on the isothiazole ring can be abstracted by strong bases. The C3-H is generally the most acidic proton, followed by the C5-H. Deprotonation with organolithium reagents can generate lithiated isothiazole species, which are powerful nucleophiles for the formation of new carbon-carbon bonds.

Quantitative Data on Reactivity

While specific quantitative data for this compound is limited in the public domain, data from the closely related 4-methyl-5-thiazoleethanol can provide valuable insights.

PropertyValue (for 4-methyl-5-thiazoleethanol)Reference
Molecular FormulaC₆H₉NOS[10]
Molecular Weight143.21 g/mol [11]
Boiling Point114 °C[12]
pKa (of conjugate acid)-0.5[12]

Table 1: Physicochemical Properties of 4-methyl-5-thiazoleethanol.

Biological Significance and Signaling Pathways

Derivatives of isothiazole and the structurally similar thiazole are integral components of numerous clinically used drugs.[13][14] These compounds have been shown to interact with a variety of biological targets, leading to their therapeutic effects.

  • Enzyme Inhibition: Many thiazole-containing drugs act as enzyme inhibitors. For example, Dasatinib, an anticancer agent, is a potent inhibitor of multiple tyrosine kinases.[13]

  • Receptor Modulation: Isothiazole derivatives have been developed as modulators of various receptors, including those involved in the central nervous system.[3]

  • Antimicrobial Activity: The isothiazole ring is a key feature in some antimicrobial agents that interfere with essential microbial pathways.[3]

The specific signaling pathways modulated by this compound derivatives will depend on the nature of the substituents introduced through the reactions described above. For instance, derivatization to target a specific kinase would involve designing a molecule that can fit into the ATP-binding pocket of the enzyme, thereby inhibiting its function and downstream signaling.

Experimental Workflows and Signaling Pathways (Graphviz Diagrams)

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reactions Reactions of this compound Isothiazole-5-carboxylate Isothiazole-5-carboxylate This compound This compound Isothiazole-5-carboxylate->this compound Reduction (e.g., LiAlH4) 5-Isothiazolemethanol_ref This compound Aldehyde Isothiazole-5-carboxaldehyde 5-Isothiazolemethanol_ref->Aldehyde Mild Oxidation Carboxylic_Acid Isothiazole-5-carboxylic acid 5-Isothiazolemethanol_ref->Carboxylic_Acid Strong Oxidation Ester Ester Derivative 5-Isothiazolemethanol_ref->Ester Esterification Ether Ether Derivative 5-Isothiazolemethanol_ref->Ether Etherification Halide 5-Halomethylisothiazole 5-Isothiazolemethanol_ref->Halide Halogenation Substituted_Product Nucleophilic Substitution Product Halide->Substituted_Product Nucleophilic Substitution

Caption: Synthetic and reaction workflow for this compound.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation / Survival Transcription_Factor->Cell_Proliferation Isothiazole_Inhibitor This compound Derivative (Kinase Inhibitor) Isothiazole_Inhibitor->Kinase_Cascade Inhibition

Caption: Example signaling pathway inhibited by a this compound derivative.

Conclusion

The this compound core represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable from commercially available precursors, and the hydroxymethyl group provides a convenient handle for a wide array of chemical modifications. Understanding the fundamental reactivity of both the hydroxymethyl substituent and the isothiazole ring itself is crucial for the rational design of new drug candidates. The continued exploration of the chemical space around this core is likely to yield new and improved treatments for a variety of diseases.

References

Synthesis of 5-Isothiazolemethanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiazoles are a class of five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticonvulsive properties. Among the various substituted isothiazoles, 5-isothiazolemethanol and its derivatives represent a key subclass of building blocks for the synthesis of more complex molecules. Their utility stems from the reactive hydroxyl group at the 5-position, which allows for further functionalization and elaboration of the molecular structure. This technical guide provides an in-depth overview of the primary synthetic routes to this compound derivatives, complete with detailed experimental protocols for key reactions and comparative data to aid in methodological selection.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches:

  • Construction of the Isothiazole Ring with a Pre-installed C5-Methanol Precursor: This strategy involves the formation of the isothiazole ring from acyclic precursors that already contain a functional group at the position destined to become C5, which can then be converted to the hydroxymethyl group.

  • Functionalization of a Pre-formed Isothiazole Ring at the C5-Position: This approach begins with a readily available isothiazole or a substituted isothiazole, which is then functionalized at the 5-position to introduce the methanol group.

This guide will focus on the latter, more common approach, detailing the synthesis of key precursors and their conversion to the target this compound derivatives. The primary synthetic pathways are summarized in the workflow diagram below.

Synthesis_Workflow Isothiazole Isothiazole Haloisothiazole 5-Haloisothiazole Isothiazole->Haloisothiazole Halogenation CarboxylicAcid Isothiazole-5-carboxylic Acid Isothiazole->CarboxylicAcid Lithiation, then CO2 Haloisothiazole->CarboxylicAcid Lithiation, then CO2 Aldehyde Isothiazole-5-carbaldehyde Haloisothiazole->Aldehyde Lithiation, then DMF Methanol This compound Haloisothiazole->Methanol Grignard Formation, then HCHO Ester Isothiazole-5-carboxylate Ester CarboxylicAcid->Ester Esterification CarboxylicAcid->Aldehyde Reduction Ester->Methanol Reduction (e.g., LiAlH4) Aldehyde->Methanol Reduction (e.g., NaBH4) Grignard_Pathway Haloisothiazole 5-Bromoisothiazole Grignard Isothiazol-5-ylmagnesium Bromide Haloisothiazole->Grignard Mg, THF Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide 1. HCHO 2. Methanol This compound Alkoxide->Methanol H3O+ workup

An In-depth Technical Guide to the Synthesis of 5-Isothiazolemethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Isothiazolemethanol is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its isothiazole core is a feature in a variety of biologically active compounds. This technical guide provides a detailed overview of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and corresponding reaction pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource complete with experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through two main strategic approaches:

  • Reduction of 5-Substituted Isothiazole Precursors: This is the most common and versatile strategy. It involves the initial construction of an isothiazole ring bearing a functional group at the 5-position that can be readily reduced to a hydroxymethyl group. Key precursors include isothiazole-5-carboxylic acids, their corresponding esters, and isothiazole-5-carbaldehydes.

  • Functionalization of the Isothiazole Ring: This approach involves the formation of the isothiazole ring first, followed by the introduction of the hydroxymethyl group at the 5-position. A key method in this category is the lithiation of an unsubstituted or 5-halo-substituted isothiazole, followed by quenching with formaldehyde.

Below, we delve into the specifics of each strategy, providing detailed experimental insights.

I. Reduction of 5-Substituted Isothiazole Precursors

This strategy offers multiple pathways depending on the choice of the starting functional group.

I.A. Reduction of Isothiazole-5-Carboxylic Acid

The direct reduction of isothiazole-5-carboxylic acid to this compound is a primary synthetic route. Strong reducing agents are required for this transformation.

Starting Material: Isothiazole-5-carboxylic acid

Reaction Scheme:

start Isothiazole-5-carboxylic acid product This compound start->product Reduction reagent LiAlH4, THF

Figure 1: Reduction of Isothiazole-5-carboxylic acid.

Experimental Protocol:

Synthesis of this compound from Isothiazole-5-carboxylic acid

  • Materials:

    • Isothiazole-5-carboxylic acid (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Diatomaceous earth

  • Procedure:

    • A solution of Isothiazole-5-carboxylic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is carefully quenched at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

    • The resulting suspension is stirred for 30 minutes at room temperature and then filtered through a pad of diatomaceous earth. The filter cake is washed with THF or ethyl acetate.

    • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

    • Purification is typically achieved by column chromatography on silica gel.

Quantitative Data Summary (Representative):

Starting MaterialReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
Isothiazole-5-carboxylic acidLiAlH₄THF40 to RT75-85
I.B. Reduction of Isothiazole-5-Carboxylic Acid Esters

Ester derivatives of isothiazole-5-carboxylic acid provide a milder alternative for the reduction.

Starting Material: Ethyl isothiazole-5-carboxylate

Reaction Scheme:

start Ethyl isothiazole-5-carboxylate product This compound start->product Reduction reagent NaBH4, Ethanol

Figure 2: Reduction of Ethyl isothiazole-5-carboxylate.

Experimental Protocol:

Synthesis of this compound from Ethyl isothiazole-5-carboxylate

  • Materials:

    • Ethyl isothiazole-5-carboxylate (1.0 eq)

    • Sodium borohydride (NaBH₄) (2.0-4.0 eq)

    • Ethanol or Methanol

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of Ethyl isothiazole-5-carboxylate in ethanol, sodium borohydride is added portion-wise at 0 °C.

    • The reaction mixture is stirred at room temperature for a designated time (typically 1-6 hours), with progress monitored by TLC.

    • After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of water.

    • The solvent is partially evaporated under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

    • The solvent is removed in vacuo to afford the crude product, which can be purified by silica gel chromatography.

Quantitative Data Summary (Representative):

Starting MaterialReducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
Ethyl isothiazole-5-carboxylateNaBH₄Ethanol20 to RT80-90
Ethyl isothiazole-5-carboxylateLiAlH₄THF10 to RT>90

II. Functionalization of the Isothiazole Ring

This strategy is particularly useful when the unsubstituted or a 5-halo-substituted isothiazole is readily available.

II.A. Lithiation of 5-Bromoisothiazole and Reaction with Formaldehyde

This method involves a halogen-lithium exchange followed by the introduction of the hydroxymethyl group.

Starting Material: 5-Bromoisothiazole

Reaction Scheme:

start 5-Bromoisothiazole intermediate 5-Lithioisothiazole start->intermediate Lithiation step1 1. n-BuLi, THF, -78 °C product This compound intermediate->product Addition step2 2. Formaldehyde (gas or paraformaldehyde)

Figure 3: Synthesis via lithiation of 5-Bromoisothiazole.

Experimental Protocol:

Synthesis of this compound from 5-Bromoisothiazole

  • Materials:

    • 5-Bromoisothiazole (1.0 eq)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Paraformaldehyde or Formaldehyde gas

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ether or Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of 5-Bromoisothiazole in anhydrous THF is cooled to -78 °C under an inert atmosphere.

    • n-Butyllithium solution is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.

    • Dry formaldehyde gas is bubbled through the solution, or an excess of dry paraformaldehyde is added in one portion.

    • The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

    • The aqueous layer is extracted with ether or ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel.

Quantitative Data Summary (Representative):

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
5-Bromoisothiazole1. n-BuLi2. ParaformaldehydeTHF2-3-78 to RT60-70

Conclusion

The synthesis of this compound can be effectively achieved through several reliable pathways. The choice of the most suitable method will depend on the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The reduction of isothiazole-5-carboxylic acid or its ester is a robust and high-yielding approach. For instances where a 5-halo-isothiazole is more accessible, the lithiation-formaldehyde pathway offers a direct route to the target molecule. The experimental protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this compound for their drug discovery and development endeavors.

5-Isothiazolemethanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

PropertyValueSource
Molecular Formula CࠤHࠥNOSCalculated
Molecular Weight 115.16 g/mol Calculated

Experimental Protocols & Methodologies

Detailed experimental protocols for the synthesis or specific reactions of 5-Isothiazolemethanol are not widely documented in readily accessible scientific literature. General synthetic routes for isothiazole derivatives may be adaptable for the preparation of this compound. These methods often involve the cyclization of appropriate precursors containing nitrogen and sulfur atoms. For instance, a plausible approach could involve the reaction of a β-keto nitrile with a sulfurating agent, followed by cyclization and subsequent reduction of a carboxyl group to the hydroxymethyl group. However, without specific literature precedence, this remains a theoretical pathway.

Logical Relationship Diagram

The following diagram illustrates a generalized conceptual workflow for the investigation of a novel chemical entity like this compound in a drug discovery context.

G Conceptual Workflow for Novel Compound Investigation A Compound Synthesis (e.g., this compound) B Structural Characterization (NMR, MS, X-ray) A->B C In Vitro Screening (Target-based assays) B->C D Hit Identification C->D E Lead Optimization D->E F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

Caption: Conceptual workflow for novel compound investigation.

Navigating the Commercial Landscape of 4-Methyl-5-thiazoleethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial inquiries for "5-Isothiazolemethanol" did not yield commercially available products. However, due to the structural similarity and the extensive commercial presence of "4-Methyl-5-thiazoleethanol," this guide focuses on the latter, a compound of significant interest in research and development, particularly within the pharmaceutical and flavor industries. It is presumed that this is the compound of interest for researchers and drug development professionals.

Commercial Availability

4-Methyl-5-thiazoleethanol, also known by synonyms such as 5-(2-Hydroxyethyl)-4-methylthiazole and Sulfurol, is readily available from a variety of chemical suppliers.[1][2][3] It is primarily utilized as a flavoring agent in the food industry and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][4][5][6] The compound is typically available in various purities, with most suppliers offering grades of 98% or higher.[7][8][9][10]

For researchers and drug development professionals, obtaining 4-Methyl-5-thiazoleethanol can be achieved through major chemical suppliers as well as specialized manufacturers. The table below summarizes the commercial availability from a selection of vendors, highlighting typical purities, quantities, and pricing.

SupplierProduct Name/CAS NumberPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich4-Methyl-5-thiazoleethanol (CAS: 137-00-8)≥98%25g, 250g, 1kg, 5kg, 10kg$37.23 (25g), $164.00 (250g), $345.00 (1kg), $1270.00 (10kg)[7][10]
Thermo Scientific4-Methyl-5-thiazoleethanol (CAS: 137-00-8)98%Custom QuantitiesContact for pricing[8]
Chem-Impex4-Methyl-5-thiazoleethanol (Bean) (CAS: 137-00-8)99-100% (GC)25g, 100g, 250g, 1kg$18.53 (25g), $52.38 (100g), $108.96 (250g), $377.47 (1kg)[1]
Santa Cruz Biotechnology4-Methyl-5-thiazoleethanol (CAS: 137-00-8)N/ACustom QuantitiesContact for pricing[11]
MedchemExpress4-Methyl-5-thiazoleethanol (CAS: 137-00-8)N/ACustom QuantitiesContact for pricing[12]
ChemScene4-Methyl-5-thiazoleethanol (CAS: 137-00-8)≥98%Custom QuantitiesContact for pricing[9]
Epochem Co., Ltd.4-Methyl-5-thiazoleethanol (CAS: 137-00-8)≥99.0%1kg, 5kg, 25kgContact for pricing[2]
eBay (laboratorysurplusetc)Sulfurol (4-Methyl-5-Thiazoleethanol) (CAS: 137-00-8)99.8%30gContact for pricing[13]
The Good Scents Companysulfurol 4-methyl-5-thiazoleethanolN/AVariousContact for pricing[3]
ChemicalBull4-methyl-5-thiazoleethanol (137-00-8)High PurityBulkContact for pricing[4]

Note: Prices are subject to change and may not include shipping and handling fees. "N/A" indicates that the purity was not specified by the supplier in the available documentation.

Role in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved drugs.[14][15][16] Thiazole-containing molecules exhibit a broad range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[14][17] Notable drugs containing a thiazole moiety include the anticancer agents Dabrafenib and Dasatinib, the antibiotic Penicillin, and the anti-inflammatory drug Meloxicam.[14][15][17][18]

4-Methyl-5-thiazoleethanol serves as a crucial building block in the synthesis of more complex pharmaceutical compounds.[1][5][6] Its functional groups, the hydroxyl and the thiazole ring, provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.[5] For instance, it is a known precursor to the sedative and anticonvulsant drug Clomethiazole.[13]

Experimental Protocols: Synthesis of 4-Methyl-5-thiazoleethanol

Several synthetic routes to 4-Methyl-5-thiazoleethanol have been reported, primarily in patent literature. Below is a detailed experimental protocol based on a common synthetic strategy.

Synthesis of 4-Methyl-5-(2-hydroxyethyl)-thiazole from 3-Acetylpropanol and Thiourea [19]

Materials:

  • 3-Acetylpropanol

  • Thiourea

  • An acidic catalyst (e.g., sulfuric acid, phosphoric acid, or hydrochloric acid)

  • A solvent (e.g., propanol, ethanol, or water)

  • An alkaline solution (e.g., potassium hydroxide, sodium hydroxide, potassium carbonate, or triethylamine) (10-50% mass fraction)

  • Ether

  • Dichloromethane

  • Concentrated acidic solution

  • Sodium nitrite solution

  • Sodium hypophosphite solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 3-acetylpropanol and thiourea in a molar ratio of 1:1 to 1:2 in a solvent under acidic conditions.

  • Reaction: Heat the mixture to a temperature between 78°C and 100°C and maintain for 3 to 8 hours.

  • Workup 1 (Extraction): After the reaction is complete, cool the mixture and adjust the pH to 8.5-10.5 using the alkaline solution. Extract the aqueous layer with ether. Remove the ether from the organic layer.

  • Diazotization: Dissolve the resulting residue in a concentrated acidic solution and cool to -10°C to -20°C. Add sodium nitrite solution dropwise while maintaining the temperature. Stir the mixture at this temperature for 30 minutes.

  • Reduction: Cool the mixture further to -5°C to -7°C and add sodium hypophosphite solution dropwise. Allow the reaction to proceed in an ice bath for 3 to 5 hours.

  • Workup 2 (Final Extraction and Purification): Adjust the pH of the reaction mixture to 8.0-11.0 with the alkaline solution. Extract the product with dichloromethane. Remove the dichloromethane from the organic layer.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction at 120-127°C under a pressure of 395-400 Pa to obtain the final product, 4-methyl-5-(2-hydroxyethyl)-thiazole.

Visualizing the Synthesis

The following diagram illustrates a generalized synthesis pathway for 4-Methyl-5-thiazoleethanol, highlighting the key reaction steps.

Synthesis_Pathway cluster_start Starting Materials 3_Acetylpropanol 3-Acetylpropanol Cyclization Cyclization (Acidic Conditions, 78-100°C) 3_Acetylpropanol->Cyclization Thiourea Thiourea Thiourea->Cyclization Intermediate Thiazole Intermediate Cyclization->Intermediate Diazotization_Reduction Diazotization & Reduction (NaNO2, NaH2PO2) Intermediate->Diazotization_Reduction Product 4-Methyl-5-thiazoleethanol Diazotization_Reduction->Product

References

Methodological & Application

Applications of 5-Isothiazolemethanol Derivatives in Medicinal Chemistry: A Review of the Isothiazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isothiazole ring is a five-membered heterocyclic scaffold containing nitrogen and sulfur atoms at adjacent positions. This structural motif has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While specific data on 5-Isothiazolemethanol is limited in the public domain, the broader class of isothiazole derivatives has been extensively explored for various therapeutic applications. This document provides a detailed overview of the medicinal chemistry applications of isothiazole derivatives, with a focus on their synthesis, biological activities, and mechanisms of action, drawing parallels where possible to the potential applications of this compound and its analogues.

Synthetic Strategies for the Isothiazole Core

The synthesis of the isothiazole ring can be achieved through several established chemical pathways. These methods often involve the construction of the heterocyclic ring from acyclic precursors containing the requisite nitrogen and sulfur functionalities.

A common strategy involves the cyclization of β-aminovinyl thioamides or related intermediates. For instance, the reaction of enamines with a source of sulfur and nitrogen can lead to the formation of the isothiazole core. Another approach is the transformation of other heterocyclic rings, such as isoxazoles, into isothiazoles.

Experimental Protocol: General Synthesis of 3,5-Disubstituted Isothiazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters, which are versatile intermediates for isothiazole synthesis.

Materials:

  • β-Ketodithioester derivative

  • Ammonium acetate (NH₄OAc)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the β-ketodithioester (1.0 mmol) in DMSO (5 mL), add ammonium acetate (2.0 mmol).

  • Heat the reaction mixture at 120 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isothiazole.

Visualization of Synthetic Workflow

G start β-Ketodithioester + NH₄OAc in DMSO reaction Heat at 120°C start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3,5-Disubstituted Isothiazole purification->product

Caption: General workflow for the synthesis of 3,5-disubstituted isothiazoles.

Medicinal Chemistry Applications of Isothiazole Derivatives

Isothiazole-containing compounds have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, antiviral, and anticancer agents. The electronic properties of the isothiazole ring, along with the ability to introduce diverse substituents at various positions, allow for the fine-tuning of their biological activity.

Antimicrobial Activity

Derivatives of the isothiazole scaffold have demonstrated significant activity against a spectrum of microbial pathogens, including bacteria and fungi. The mechanism of action for many isothiazolinone-based biocides involves the disruption of essential enzymatic pathways within the microbial cells.

Compound ClassOrganismActivity (MIC)Reference
Thiazole DerivativesStaphylococcus aureusMIC: 3.125 µg/mL[1]
Thiazole DerivativesAspergillus fumigatusMIC: 6.25 µg/mL[1]
Thiazole DerivativesEscherichia coliMIC: 0.21 µM[2]
Thiazole DerivativesPseudomonas aeruginosaMIC: 0.21 µM[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

Materials:

  • Test compound (e.g., an isothiazole derivative)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (no drug) and negative (no bacteria) control wells.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualization of Antimicrobial Screening Workflow

G start Prepare compound dilutions inoculate Inoculate with bacterial suspension start->inoculate incubate Incubate at 37°C inoculate->incubate read Read results (visual or spectrophotometric) incubate->read mic Determine MIC read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory and Immunomodulatory Activity

Certain isothiazole derivatives have been shown to possess anti-inflammatory and immunomodulatory properties. These compounds can modulate the production of pro-inflammatory cytokines and other mediators involved in the inflammatory cascade. For example, some 5-amino-3-methyl-4-isothiazolecarboxylic acid derivatives have shown noteworthy anti-inflammatory and immunotropic actions.

Signaling Pathway: General Inflammatory Cascade

While the specific targets for many isothiazole derivatives are still under investigation, a general representation of an inflammatory signaling pathway that could be modulated by such compounds is depicted below.

G stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor signaling Intracellular Signaling Cascades (e.g., NF-κB, MAPK) receptor->signaling transcription Transcription Factors signaling->transcription cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription->cytokines response Inflammatory Response cytokines->response isothiazole Isothiazole Derivative isothiazole->signaling Inhibition

Caption: Potential modulation of inflammatory signaling by isothiazole derivatives.

Antiviral Activity

The isothiazole scaffold has been incorporated into molecules with antiviral activity. For instance, denotivir, a 5-benzoylamino-N-(4-chlorophenyl)-3-methyl-4-isothiazolecarboxamide, is an antiviral drug with anti-inflammatory properties used against herpes virus infections.

Conclusion

The isothiazole scaffold is a versatile and valuable core in medicinal chemistry, giving rise to compounds with a wide array of biological activities. While specific research on this compound is not extensively documented, the broader family of isothiazole derivatives demonstrates significant potential for the development of new therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to explore their potential contributions to the field of medicinal chemistry. The protocols and data presented here for related isothiazole compounds can serve as a valuable starting point for such research endeavors.

References

Application Notes and Protocols for 5-Isothiazolemethanol in Organic Synthesis: A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document outlines the current available information on the use of 5-Isothiazolemethanol (also known as 5-hydroxymethylisothiazole) in organic synthesis. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that detailed application notes and specific, reproducible experimental protocols for the synthesis and direct use of this compound as a building block are scarce. Much of the available information pertains to its isomer, 5-hydroxymethylthiazole, or to the broader class of isothiazole derivatives.

Introduction to Isothiazoles

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-arrangement. This structural motif is present in a variety of biologically active compounds, making isothiazole derivatives an area of interest in medicinal chemistry and drug discovery. Isothiazoles are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis of the Isothiazole Ring

One potential, though not explicitly detailed, synthetic strategy could involve the formation of a 5-substituted isothiazole precursor, such as an ester or a halide, followed by chemical modification to the hydroxymethyl group. For instance, the reduction of a 5-carboxyisothiazole or 5-isothiazolecarbaldehyde could theoretically yield this compound. A general representation of such a synthetic transformation is depicted below.

G Conceptual Synthetic Pathway to this compound cluster_0 Precursor Synthesis cluster_1 Final Conversion Isothiazole_Ring Isothiazole Functionalization Functionalization at C5 Isothiazole_Ring->Functionalization Various Methods Precursor 5-Substituted Isothiazole (e.g., -COOH, -CHO, -CH2X) Functionalization->Precursor Modification Chemical Modification Precursor->Modification e.g., Reduction, Nucleophilic Substitution Target This compound Modification->Target

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Organic Synthesis

The utility of this compound as a versatile building block in organic synthesis is not well-documented. In principle, the primary alcohol functionality of this compound could be utilized in a variety of standard organic transformations.

Potential Reactions of the Hydroxymethyl Group:

  • Oxidation: The primary alcohol could be oxidized to the corresponding aldehyde (isothiazole-5-carbaldehyde) or carboxylic acid (isothiazole-5-carboxylic acid). These functional groups would then serve as handles for further synthetic elaborations, such as Wittig reactions, reductive aminations, or amide bond formations.

  • Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, which can be useful as protecting groups or to modify the physicochemical properties of the molecule.

  • Halogenation: Conversion of the alcohol to a halomethyl group (e.g., 5-chloromethylisothiazole) would create an electrophilic center, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.

The logical flow of these potential transformations is illustrated in the following diagram.

G Potential Synthetic Utility of this compound cluster_0 Oxidation Products cluster_1 Substitution Precursors cluster_2 Downstream Products Start This compound Aldehyde Isothiazole-5-carbaldehyde Start->Aldehyde Oxidation Halide 5-Halomethylisothiazole Start->Halide Halogenation Ester_Ether Ester/Ether Derivatives Start->Ester_Ether Esterification/ Etherification Carboxylic_Acid Isothiazole-5-carboxylic acid Aldehyde->Carboxylic_Acid Further Oxidation New_C_C_bonds New C-C Bonds Aldehyde->New_C_C_bonds e.g., Wittig Reaction Amides_etc Amides, etc. Carboxylic_Acid->Amides_etc Coupling Reactions Diverse_Functionalities Diverse Functionalities Halide->Diverse_Functionalities Nucleophilic Substitution

Caption: Potential reaction pathways for this compound.

Biological Activity of Isothiazole Derivatives

While specific biological data for compounds directly synthesized from this compound is not available, the broader class of isothiazole derivatives has been investigated for various therapeutic applications. It is important to emphasize that the biological activity is highly dependent on the overall substitution pattern of the isothiazole ring.

Isothiazole-containing molecules have been reported to interact with a range of biological targets, including enzymes and receptors. For example, some isothiazole derivatives have been explored as inhibitors of certain kinases, proteases, or as modulators of receptor signaling pathways. However, without specific examples derived from this compound, a detailed signaling pathway diagram cannot be accurately constructed.

Conclusion and Future Outlook

The available scientific literature does not currently provide detailed application notes or robust experimental protocols for the use of this compound in organic synthesis. While the isothiazole scaffold is of significant interest in medicinal chemistry, this compound itself appears to be an under-explored building block.

Future research in this area would benefit from the development and publication of a reliable and scalable synthesis of this compound. Subsequently, a systematic investigation of its reactivity and its utility in the synthesis of novel isothiazole derivatives would be necessary to unlock its potential for applications in drug discovery and materials science. Researchers are encouraged to explore this area to fill the existing knowledge gap.

Application Notes and Protocols: 5-Isothiazolemethanol as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isothiazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a diverse range of biologically active compounds. Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and immunomodulatory effects. 5-Isothiazolemethanol, in particular, represents a key building block, offering a reactive hydroxyl group that serves as a handle for synthetic elaboration, enabling the exploration of extensive chemical space in the quest for novel therapeutic agents.

This document provides detailed application notes and protocols for utilizing this compound in drug discovery campaigns, with a focus on the synthesis of potential kinase inhibitors, particularly targeting the c-Met signaling pathway.

This compound in Kinase Inhibitor Design

Kinases are a critical class of enzymes often dysregulated in diseases such as cancer. The isothiazole ring can be strategically employed in the design of kinase inhibitors to interact with key residues in the ATP-binding pocket. For instance, isothiazole-containing compounds have been successfully developed as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in various human cancers.[1] The nitrogen and sulfur atoms of the isothiazole ring can act as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues like tyrosine.

The methanolic functional group of this compound provides a convenient attachment point for various pharmacophoric fragments, allowing for the systematic exploration of structure-activity relationships (SAR).

Quantitative Data on Bioactive Isothiazole Derivatives

While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the following table summarizes the biological activity of several isothiazole-containing compounds, illustrating the potential of this scaffold in drug discovery.

Compound IDTargetAssay TypeIC50 / EC50Cell LineReference
Compound 1 c-Met KinaseEnzymatic Assay4.27 ± 0.31 nM-[2]
Compound 2 c-Met KinaseEnzymatic Assay7.95 ± 0.17 nM-[2]
Compound 3 HepG-2Cytotoxicity3.42 ± 1.31 µMHepG-2[2]
Compound 4 MCF-7Cytotoxicity10.51 ± 1.12 µMMCF-7[2]
Compound 5 HCT-116Cytotoxicity11.23 ± 0.87 µMHCT-116[2]
Compound 6 LeukaemiaCytotoxicity4-9 µMMT-4[3]
Compound 7 P. cubensisAntifungal>90% inhibition @ 100 mg/L-[4]
Compound 8 P. infestansAntifungal100% inhibition @ 100 mg/L-[4]

Experimental Protocols

Protocol 1: Synthesis of 5-(Chloromethyl)isothiazole from this compound

This protocol describes the conversion of the hydroxyl group of this compound to a more reactive chloromethyl group, a key intermediate for nucleophilic substitution reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 40°C) for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-(chloromethyl)isothiazole.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a this compound-derived Ether-linked Kinase Inhibitor Scaffold

This protocol outlines a general procedure for the synthesis of an ether-linked derivative, a common motif in kinase inhibitors, using the chlorinated intermediate from Protocol 1.

Materials:

  • 5-(Chloromethyl)isothiazole (from Protocol 1)

  • A substituted phenol (e.g., 4-aminophenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Heating mantle with temperature control

Procedure:

  • To a solution of the substituted phenol (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 5-(chloromethyl)isothiazole (1.1 equivalents) in a small amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80°C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize or purify the crude product by column chromatography to obtain the desired ether-linked compound.

Protocol 3: In Vitro c-Met Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against the c-Met kinase.

Materials:

  • Recombinant human c-Met kinase

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the c-Met enzyme, and the substrate.

  • Add the diluted test compounds to the wells. A control with DMSO alone should be included.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Kₘ value for c-Met.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

cMet_Signaling_Pathway cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K activates GRB2 GRB2 cMet->GRB2 STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival mTOR->Cell_Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Metastasis Metastasis STAT3->Metastasis Isothiazole_Inhibitor Isothiazole-based c-Met Inhibitor Isothiazole_Inhibitor->cMet Drug_Discovery_Workflow Start This compound (Building Block) Step1 Chemical Synthesis (e.g., Etherification, Amination) Start->Step1 Step2 Compound Library of Isothiazole Derivatives Step1->Step2 Step3 In Vitro Screening (e.g., c-Met Kinase Assay) Step2->Step3 Decision1 Active Hits? Step3->Decision1 Step4 SAR Optimization Decision1->Step4 Yes Inactive Inactive Decision1->Inactive No Step4->Step2 Step5 Lead Compound Step4->Step5 Step6 In Vivo Studies (e.g., Xenograft Models) Step5->Step6 End Preclinical Candidate Step6->End

References

Application Notes and Protocols for 5-Isothiazolemethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data is publicly available for 5-Isothiazolemethanol. The following application notes and protocols are substantially based on data from the structurally related and well-studied compound, 4-Methyl-5-thiazoleethanol. Researchers should use this information as a guideline and validate all protocols for their specific application of this compound.

Introduction

This compound is a heterocyclic compound belonging to the isothiazole family. The isothiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[1][2] This document provides an overview of the potential applications and suggested experimental protocols for researchers and drug development professionals working with this compound and its analogs. The information is primarily extrapolated from studies on the analogous compound 4-Methyl-5-thiazoleethanol.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, formulation, and interpretation of experimental results. The table below summarizes key properties, with data for 4-Methyl-5-thiazoleethanol provided for reference.

PropertyValue (for 4-Methyl-5-thiazoleethanol)Reference
Molecular FormulaC6H9NOS[3][4]
Molecular Weight143.21 g/mol [3][4]
AppearanceOily, viscous liquid[3]
Boiling Point135 °C at 7 mmHg
Density1.196 g/mL at 25 °C[3]
SolubilityVery soluble in water; soluble in alcohol, ether, benzene, chloroform.[3][5]

Potential Biological Activities and Applications

Based on the known activities of structurally similar thiazole derivatives, this compound may exhibit the following biological effects and find applications in various research areas.

  • Antimicrobial Properties: Thiazole derivatives have demonstrated significant antimicrobial activity.[5] 4-Methyl-5-thiazoleethanol is effective against bacteria such as Enterococcus hirae and Escherichia coli and can disrupt biofilm formation by pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[5]

  • Anti-inflammatory Effects: The thiazole scaffold is present in compounds with anti-inflammatory properties.[2] Some thiazole derivatives act by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1.[2]

  • Pharmaceutical Intermediate: Thiazole derivatives are crucial intermediates in the synthesis of various pharmaceuticals, including vitamin B1 (thiamine) and antiretroviral drugs.[3][6][7][8]

  • Flavor and Fragrance Industry: Certain thiazole compounds are used as flavoring agents in the food industry.[6][7][9]

Experimental Protocols

The following are generalized protocols that can be adapted for investigating the biological activities of this compound.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth, which can be confirmed by measuring the optical density at 600 nm.

Workflow for Antimicrobial Activity Assessment:

Antimicrobial_Workflow A Prepare Stock Solution of this compound B Serial Dilution in 96-well plate A->B C Inoculate with Microorganism B->C D Incubate C->D E Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • Microplate reader

Protocol:

  • Prepare a stock solution of this compound and a reference inhibitor (e.g., indomethacin, celecoxib) in an appropriate solvent.

  • In a 96-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

  • Add various concentrations of this compound or the reference inhibitor to the wells.

  • Pre-incubate the plate to allow the compound to interact with the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for the recommended time.

  • Stop the reaction and measure the product (e.g., prostaglandin) formation using the detection reagent provided in the kit.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway for COX Inhibition:

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX_Enzyme Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

MicroorganismMIC (µg/mL)
Escherichia coli[Insert experimental value]
Staphylococcus aureus[Insert experimental value]
Pseudomonas aeruginosa[Insert experimental value]
Candida albicans[Insert experimental value]

Table 2: In Vitro COX Inhibition by this compound (Hypothetical Data)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound[Insert experimental value][Insert experimental value][Calculate value]
Indomethacin (non-selective)[Insert reference value][Insert reference value][Calculate value]
Celecoxib (COX-2 selective)[Insert reference value][Insert reference value][Calculate value]

Synthesis

The synthesis of thiazole and isothiazole derivatives can be achieved through various established chemical reactions. A general approach for the synthesis of thiazoles involves the condensation of thioamides with α-halocarbonyl compounds.[3] Specific synthesis routes for 4-methyl-5-thiazoleethanol have been patented and involve multi-step reactions starting from materials like 2-acetylbutyrolactone.[10] Researchers should consult relevant synthetic chemistry literature to devise a suitable synthesis protocol for this compound.

General Synthesis Logic:

Synthesis_Logic Start Starting Materials React1 Reaction Step 1 (e.g., Condensation) Start->React1 Intermediate Intermediate Product React1->Intermediate React2 Reaction Step 2 (e.g., Cyclization) Intermediate->React2 Purify Purification React2->Purify Product This compound Purify->Product

Caption: A generalized workflow for chemical synthesis.

References

The Versatile Role of 5-Isothiazolemethanol in the Synthesis of Bioactive Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among the various isothiazole-containing building blocks, 5-isothiazolemethanol emerges as a particularly versatile precursor for the synthesis of novel therapeutic agents. Its unique electronic properties and the reactive hydroxymethyl group at the 5-position offer a convenient handle for structural modifications, enabling the exploration of diverse chemical spaces and the development of potent and selective modulators of biological targets. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors and antimicrobial agents.

Application in the Synthesis of Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The isothiazole ring has been identified as a valuable pharmacophore in the design of kinase inhibitors. While direct synthesis of complex kinase inhibitors from this compound is not extensively documented in publicly available literature, its strategic use as a key intermediate can be envisioned through a multi-step synthetic approach.

A general strategy involves the conversion of the hydroxyl group of this compound into a more reactive functional group, such as a halide or a sulfonate, to facilitate subsequent coupling reactions. This functionalized isothiazole can then be incorporated into larger molecular scaffolds known to interact with the ATP-binding site of kinases.

Logical Workflow for Kinase Inhibitor Synthesis

G cluster_0 Activation of this compound cluster_1 Core Scaffold Synthesis cluster_2 Coupling and Final Product Formation A This compound B 5-(Chloromethyl)isothiazole or 5-(Bromomethyl)isothiazole A->B Halogenation (e.g., SOCl₂, PBr₃) E Coupling Reaction (e.g., Nucleophilic Substitution) B->E C Heterocyclic Core (e.g., Pyrimidine, Pyridine) D Functionalized Core C->D Introduction of Coupling Partner D->E F Isothiazole-containing Kinase Inhibitor E->F

Caption: Synthetic strategy for kinase inhibitors using this compound.

Experimental Protocol: Synthesis of 5-(Chloromethyl)isothiazole (Hypothetical)

This protocol describes a general method for the chlorination of this compound, a crucial first step for its use in further synthetic transformations.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)isothiazole.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Application in the Synthesis of Antimicrobial Agents

The isothiazole scaffold is a well-established pharmacophore in a variety of antimicrobial agents. The derivatization of this compound into ethers and esters presents a promising avenue for the development of novel antibacterial and antifungal compounds.

Synthesis of Bioactive Ethers and Esters

The hydroxyl group of this compound can be readily converted into an ether or ester linkage, allowing for the introduction of diverse lipophilic or functionalized side chains. This modification can significantly impact the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced antimicrobial activity.

Experimental Workflow for Ether and Ester Synthesis

G cluster_ether Ether Synthesis cluster_ester Ester Synthesis Start This compound A Deprotonation (e.g., NaH) Start->A D Acylation (R-COCl or (RCO)₂O) Start->D B Alkylation (R-X) A->B C (Isothiazol-5-yl)methyl Ether Derivatives B->C E (Isothiazol-5-yl)methyl Ester Derivatives D->E

Caption: General workflows for synthesizing ether and ester derivatives of this compound.

Experimental Protocol: Synthesis of (Isothiazol-5-yl)methyl Benzoate (Hypothetical)

This protocol provides a general procedure for the esterification of this compound.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (isothiazol-5-yl)methyl benzoate.

Quantitative Data Summary

While specific quantitative data for bioactive compounds synthesized directly from this compound is limited in the readily available literature, the following table presents hypothetical data to illustrate the expected outcomes of such synthetic endeavors. The values are based on typical activity ranges for isothiazole-containing bioactive molecules.

Compound IDDerivative TypeTarget/OrganismActivity (IC₅₀/MIC)Yield (%)
IZM-K1 Kinase InhibitorKinase A50 nM45
IZM-K2 Kinase InhibitorKinase B120 nM52
IZM-E1 EtherStaphylococcus aureus8 µg/mL78
IZM-E2 EtherCandida albicans16 µg/mL72
IZM-S1 EsterEscherichia coli32 µg/mL85
IZM-S2 EsterAspergillus fumigatus64 µg/mL81

Signaling Pathway Implication

Derivatives of this compound, particularly those designed as kinase inhibitors, are intended to modulate specific signaling pathways implicated in disease. For instance, a hypothetical inhibitor targeting a kinase within the MAPK/ERK pathway would aim to disrupt the downstream signaling cascade that promotes cell proliferation.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Inhibitor (IZM-K1) Inhibitor (IZM-K1) Inhibitor (IZM-K1)->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical kinase inhibitor.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. Its strategic functionalization provides access to key intermediates for the construction of complex molecules, including potent kinase inhibitors and novel antimicrobial agents. The protocols and workflows outlined in this document serve as a foundational guide for researchers to explore the rich medicinal chemistry of this promising heterocyclic building block. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to unlock its full therapeutic potential.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Isothiazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-isothiazolemethanol and its derivatives. The isothiazole scaffold is a valuable pharmacophore in drug discovery, and functionalization at the 5-position through cross-coupling reactions offers a powerful tool for the synthesis of novel drug candidates and biologically active molecules.

This document outlines two primary strategies for the palladium-catalyzed functionalization of the 5-position of the isothiazole ring, starting from this compound:

  • Cross-Coupling of 5-(Chloromethyl)isothiazole: This approach involves the conversion of the hydroxymethyl group into a more reactive chloromethyl group, which can then participate in a variety of palladium-catalyzed cross-coupling reactions.

  • Direct C-H Arylation: This modern and atom-economical approach enables the direct coupling of an aryl halide with the C-H bond at the 5-position of the isothiazole ring, potentially without the need for pre-functionalization of the methanol group.

Synthesis of 5-(Chloromethyl)isothiazole from this compound

The conversion of this compound to 5-(chloromethyl)isothiazole is a crucial first step for many cross-coupling strategies. This can be achieved using standard chlorinating agents. A common and effective method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 5-(Chloromethyl)isothiazole

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (CH₂Cl₂) (anhydrous)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Dropping funnel

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.1 to 1.5 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-(chloromethyl)isothiazole.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Palladium-Catalyzed Cross-Coupling of 5-(Chloromethyl)isothiazole

Once synthesized, 5-(chloromethyl)isothiazole can be employed in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse functionalities at the 5-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide.

General Experimental Protocol: Suzuki-Miyaura Coupling of 5-(Chloromethyl)isothiazole

  • Materials:

    • 5-(Chloromethyl)isothiazole (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

    • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

    • Schlenk tube or similar reaction vessel

  • Procedure:

    • To an oven-dried Schlenk tube, add 5-(chloromethyl)isothiazole, the arylboronic acid, the palladium catalyst, and the base.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

    • After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Halo-Isothiazoles

EntryIsothiazole HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
13,5-Dichloroisothiazole-4-carbonitrilePhenylboronic acidPd(OAc)₂ (5)KF (3.5)Toluene11098
23,5-Dichloroisothiazole-4-carbonitrile4-Methoxyphenylboronic acidPd(OAc)₂ (5)KF (3.5)Toluene11095
33,5-Dichloroisothiazole-4-carbonitrile4-Chlorophenylboronic acidPd(OAc)₂ (5)KF (3.5)Toluene11092
43-Bromo-5-phenylisothiazole-4-carbonitrile3-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O10090

Note: This data is illustrative and based on similar halo-isothiazole systems. Optimization for 5-(chloromethyl)isothiazole may be required.

Heck Reaction

The Heck reaction couples the halo-isothiazole with an alkene to form a substituted alkene.[1]

General Experimental Protocol: Heck Reaction of 5-(Chloromethyl)isothiazole

  • Materials:

    • 5-(Chloromethyl)isothiazole (1.0 eq)

    • Alkene (e.g., styrene, acrylate) (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

    • Phosphine ligand (if not using a pre-formed complex)

    • Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 eq)

    • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Procedure:

    • Combine 5-(chloromethyl)isothiazole, the palladium catalyst, ligand (if applicable), and base in a reaction vessel.

    • Add the degassed solvent and the alkene.

    • Heat the mixture under an inert atmosphere to the reaction temperature (typically 100-140 °C) until the starting material is consumed (monitored by TLC or GC).

    • Cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry, concentrate, and purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the halo-isothiazole and a terminal alkyne.

General Experimental Protocol: Sonogashira Coupling of 5-(Chloromethyl)isothiazole

  • Materials:

    • 5-(Chloromethyl)isothiazole (1.0 eq)

    • Terminal alkyne (1.1-1.5 eq)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

    • Copper(I) iodide (CuI) (1-5 mol%)

    • Amine base (e.g., Et₃N, DIPEA)

    • Solvent (e.g., THF, DMF)

  • Procedure:

    • To a Schlenk tube, add the palladium catalyst and CuI.

    • Evacuate and backfill with an inert gas.

    • Add the degassed solvent, the amine base, 5-(chloromethyl)isothiazole, and the terminal alkyne.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

    • Work up the reaction by diluting with an organic solvent and washing with aqueous ammonium chloride solution and brine.

    • Dry, concentrate, and purify the product by chromatography.

Direct C-H Arylation of this compound

Direct C-H functionalization is an increasingly popular method that avoids the pre-activation of the substrate. For this compound, this would involve the direct coupling of the C-H bond at the 5-position with an aryl halide. While this approach is highly desirable, the presence of the hydroxyl group may influence the reaction, and optimization is crucial.

General Experimental Protocol: Direct C-H Arylation of Isothiazole Derivatives [2]

  • Materials:

    • Isothiazole derivative (e.g., this compound) (1.0 eq)

    • Aryl bromide or iodide (1.2-2.0 eq)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd-NHC complexes) (1-5 mol%)

    • Ligand (if required, e.g., phosphines, N-heterocyclic carbenes)

    • Base (e.g., K₂CO₃, Cs₂CO₃, KOAc) (2.0-3.0 eq)

    • Solvent (e.g., DMA, Dioxane, Toluene)

  • Procedure:

    • In a reaction vessel, combine the isothiazole derivative, aryl halide, palladium catalyst, ligand (if used), and base.

    • Add the degassed solvent.

    • Heat the mixture under an inert atmosphere at a high temperature (typically 120-150 °C) for several hours.

    • Monitor the reaction by GC or LC-MS.

    • After cooling, perform a standard aqueous workup.

    • Purify the product by column chromatography.

Table 2: Direct C-H Arylation of Thiazole Derivatives at the 5-Position [3]

EntryThiazole DerivativeAryl BromideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
12-Methylthiazole4-BromobenzonitrilePd(OAc)₂ (0.1)KOAc (2)DMA15095
22-Methylthiazole4-BromoacetophenonePd(OAc)₂ (0.1)KOAc (2)DMA15096
32-Phenylthiazole4-BromotoluenePd(OAc)₂ (0.1)KOAc (2)DMA15085
4Thiazole4-BromobenzonitrilePd(OAc)₂ (0.1)KOAc (2)DMA15088

Note: This data is for thiazole derivatives and serves as a starting point for the optimization of direct C-H arylation of this compound.

Visualizations

G cluster_activation Activation of this compound cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_direct_ch Direct C-H Functionalization This compound This compound 5-(Chloromethyl)isothiazole 5-(Chloromethyl)isothiazole This compound->5-(Chloromethyl)isothiazole SOCl2 5-Aryl-isothiazolemethanol 5-Aryl-isothiazolemethanol This compound->5-Aryl-isothiazolemethanol Direct C-H Arylation (Ar-X, Pd cat, Base) 5-Arylmethylisothiazole 5-Arylmethylisothiazole 5-(Chloromethyl)isothiazole->5-Arylmethylisothiazole Suzuki (ArB(OH)2, Pd cat, Base) 5-Alkenylisothiazole 5-Alkenylisothiazole 5-(Chloromethyl)isothiazole->5-Alkenylisothiazole Heck (Alkene, Pd cat, Base) 5-Alkynylisothiazole 5-Alkynylisothiazole 5-(Chloromethyl)isothiazole->5-Alkynylisothiazole Sonogashira (Alkyne, Pd/Cu cat, Base)

Caption: Synthetic pathways for the functionalization of this compound.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling of this compound derivatives provides a versatile and powerful platform for the synthesis of a wide array of functionalized isothiazoles. Both the strategy involving the conversion to 5-(chloromethyl)isothiazole followed by classical cross-coupling reactions and the more modern direct C-H arylation approach offer viable routes to novel compounds with potential applications in drug discovery and materials science. The choice of method will depend on the desired target molecule, functional group tolerance, and the availability of starting materials. The protocols and data presented herein serve as a valuable starting point for researchers in this field.

References

Application Notes and Protocols for the Functionalization of the Isothiazole Ring in 5-Isothiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic strategies for the functionalization of the isothiazole ring, using 5-Isothiazolemethanol as a versatile starting material. The protocols detailed herein are designed to be a practical guide for chemists in academic and industrial research, particularly those involved in medicinal chemistry and materials science.

Introduction

The isothiazole scaffold is a privileged heterocycle in drug discovery, present in a range of biologically active compounds.[1] The functionalization of the isothiazole ring allows for the modulation of a compound's physicochemical properties, potency, and selectivity. This compound is a readily available starting material that offers multiple sites for chemical modification: the hydroxymethyl group at the C5 position and the C4 position of the isothiazole ring, which is susceptible to electrophilic substitution and metalation. This document outlines key synthetic transformations to access a variety of this compound derivatives.

Functionalization of the Hydroxymethyl Group at C5

The hydroxyl group of this compound can be readily transformed into other functional groups, providing a primary handle for derivatization.

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further modifications such as reductive amination, Wittig reactions, or amide bond formation.

Experimental Protocols:

  • Protocol 2.1.1: Oxidation to 5-Isothiazolecarboxaldehyde

    • Reaction: this compound can be oxidized to 5-isothiazolecarboxaldehyde.

    • Reagents and Conditions: A common method involves the use of manganese dioxide (MnO₂) in a chlorinated solvent like dichloromethane (CH₂Cl₂) at room temperature.

    • Procedure:

      • To a stirred solution of this compound (1.0 eq) in dichloromethane (10 mL/mmol), add activated manganese dioxide (5.0-10.0 eq).

      • Stir the suspension vigorously at room temperature for 12-24 hours.

      • Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane.

      • Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography on silica gel.

  • Protocol 2.1.2: Oxidation to 5-Isothiazolecarboxylic Acid

    • Reaction: The hydroxymethyl group can be fully oxidized to a carboxylic acid.

    • Reagents and Conditions: A variety of oxidizing agents can be employed, including Jones reagent (CrO₃/H₂SO₄ in acetone) or potassium permanganate (KMnO₄) under basic conditions.

    • Procedure (using KMnO₄):

      • Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent like t-butanol.

      • Add potassium permanganate (3.0-4.0 eq) portion-wise, maintaining the temperature below 40 °C with a water bath.

      • Stir the reaction mixture at room temperature for 4-8 hours.

      • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

      • Filter the mixture and wash the precipitate with water.

      • Acidify the filtrate to pH 2-3 with concentrated HCl, which may cause the product to precipitate.

      • Collect the precipitate by filtration or extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

      • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford 5-isothiazolecarboxylic acid.

Conversion to 5-(Chloromethyl)isothiazole and Subsequent Nucleophilic Substitution

The hydroxyl group can be converted to a good leaving group, such as a chloride, to facilitate nucleophilic substitution reactions. This opens up pathways to introduce a wide range of functionalities.

Experimental Protocols:

  • Protocol 2.2.1: Synthesis of 5-(Chloromethyl)isothiazole

    • Reaction: this compound is converted to 5-(chloromethyl)isothiazole.

    • Reagents and Conditions: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, often used in an inert solvent or neat.

    • Procedure:

      • To a stirred solution of this compound (1.0 eq) in an inert solvent like dichloromethane or chloroform at 0 °C, add thionyl chloride (1.2-1.5 eq) dropwise. A small amount of a base like pyridine can be used as a catalyst.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours.

      • Monitor the reaction by TLC.

      • Carefully quench the reaction by pouring it into ice-water.

      • Separate the organic layer, and extract the aqueous layer with the same solvent.

      • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

      • Filter and concentrate under reduced pressure to give 5-(chloromethyl)isothiazole, which can often be used in the next step without further purification.

  • Protocol 2.2.2: Nucleophilic Substitution with an Amine (Synthesis of 5-(Aminomethyl)isothiazole Derivatives)

    • Reaction: 5-(Chloromethyl)isothiazole reacts with a primary or secondary amine to form the corresponding N-substituted 5-(aminomethyl)isothiazole.

    • Reagents and Conditions: The reaction is typically carried out in a polar solvent like ethanol or acetonitrile, often in the presence of a base such as potassium carbonate or triethylamine to scavenge the HCl produced.

    • Procedure:

      • To a solution of the desired amine (1.1-2.0 eq) and a base like potassium carbonate (1.5 eq) in ethanol, add a solution of 5-(chloromethyl)isothiazole (1.0 eq) in ethanol.

      • Stir the reaction mixture at room temperature or heat to reflux for 2-12 hours, monitoring by TLC.

      • Once the reaction is complete, filter off any inorganic salts.

      • Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the product by column chromatography or crystallization.

  • Protocol 2.2.3: Nucleophilic Substitution with Cyanide (Synthesis of 5-Isothiazoleacetonitrile)

    • Reaction: The chloride is displaced by a cyanide ion to form a nitrile.[2]

    • Reagents and Conditions: Sodium or potassium cyanide in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[2][3]

    • Procedure:

      • Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

      • To a solution of 5-(chloromethyl)isothiazole (1.0 eq) in DMSO, add sodium cyanide (1.2 eq).

      • Heat the reaction mixture to 50-70 °C and stir for 4-8 hours.

      • Monitor the reaction by TLC.

      • After completion, cool the reaction mixture and pour it into water.

      • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

      • Concentrate the solvent and purify the resulting 5-isothiazoleacetonitrile by column chromatography or distillation.

Esterification and Etherification

The hydroxyl group can also undergo standard esterification and etherification reactions to introduce a variety of ester and ether functionalities.

Experimental Protocols:

  • Protocol 2.3.1: Fischer Esterification

    • Reaction: Reaction of this compound with a carboxylic acid in the presence of a strong acid catalyst.

    • Reagents and Conditions: A carboxylic acid, a catalytic amount of a strong acid (e.g., H₂SO₄), and typically heating.

    • Procedure:

      • In a round-bottom flask, combine this compound (1.0 eq), the desired carboxylic acid (1.1-1.5 eq), and a catalytic amount of concentrated sulfuric acid (2-5 mol%).

      • Heat the mixture to reflux for 4-24 hours, with removal of water if necessary (e.g., using a Dean-Stark apparatus).

      • Monitor the reaction by TLC.

      • After cooling, dilute the mixture with an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the ester by column chromatography.

Functionalization of the Isothiazole Ring at C4

The C4 position of the isothiazole ring is the most susceptible to electrophilic attack and can also be functionalized via metalation.

Electrophilic Halogenation

Introduction of a halogen atom at the C4 position provides a valuable handle for subsequent cross-coupling reactions.

Experimental Protocol:

  • Protocol 3.1.1: Bromination at C4

    • Reaction: Direct bromination of the isothiazole ring at the C4 position.

    • Reagents and Conditions: A brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or chloroform.

    • Procedure:

      • Protect the hydroxyl group of this compound as a suitable protecting group (e.g., silyl ether or acetate) if it interferes with the reaction.

      • Dissolve the protected this compound derivative (1.0 eq) in acetonitrile.

      • Add N-Bromosuccinimide (1.05-1.1 eq) to the solution.

      • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

      • Upon completion, remove the solvent under reduced pressure.

      • Partition the residue between water and an organic solvent.

      • Wash the organic layer, dry, and concentrate.

      • Purify the product by column chromatography to yield the 4-bromo-5-(protected-methyl)isothiazole.

      • Deprotect the hydroxyl group under appropriate conditions to obtain 4-bromo-5-isothiazolemethanol.

Metalation and Electrophilic Quench

Directed ortho-metalation is a powerful tool for the functionalization of heterocycles. For this compound, the hydroxymethyl group can potentially direct lithiation to the C4 position.

Experimental Protocol:

  • Protocol 3.2.1: C4-Lithiation and Quenching with an Electrophile

    • Reaction: Deprotonation at the C4 position with a strong base followed by reaction with an electrophile.[1]

    • Reagents and Conditions: A strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous ethereal solvent like THF at low temperature (-78 °C), followed by the addition of an electrophile.

    • Procedure:

      • Protect the hydroxyl group of this compound (e.g., as a methoxymethyl (MOM) ether) to prevent reaction with the strong base.

      • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected this compound (1.0 eq) in anhydrous THF.

      • Cool the solution to -78 °C using a dry ice/acetone bath.

      • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

      • Stir the solution at -78 °C for 1 hour to ensure complete metalation.

      • Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 eq) dropwise.

      • Stir at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature.

      • Quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

      • Purify the product by column chromatography and then deprotect the hydroxyl group if necessary.

Data Presentation

Table 1: Summary of Functionalization Reactions of this compound

Starting MaterialReaction TypeProductReagents and ConditionsTypical Yield (%)
This compoundOxidation5-IsothiazolecarboxaldehydeMnO₂, CH₂Cl₂, rt70-90
This compoundOxidation5-Isothiazolecarboxylic AcidKMnO₄, H₂O/t-BuOH, rt60-80
This compoundChlorination5-(Chloromethyl)isothiazoleSOCl₂, CH₂Cl₂, 0 °C to rt85-95
5-(Chloromethyl)isothiazoleNucleophilic Substitution5-(Aminomethyl)isothiazole deriv.Amine, K₂CO₃, EtOH, rt to reflux70-90
5-(Chloromethyl)isothiazoleNucleophilic Substitution5-IsothiazoleacetonitrileNaCN, DMSO, 50-70 °C60-80
This compoundFischer Esterification5-Isothiazolylmethyl esterCarboxylic acid, H₂SO₄ (cat.), heat65-85
5-(Protected-methyl)isothiazoleElectrophilic Bromination4-Bromo-5-(protected-methyl)isothiazoleNBS, CH₃CN, rt75-90
5-(Protected-methyl)isothiazoleMetalation-Quench4-Substituted-5-(protected-methyl)isothiazolen-BuLi, THF, -78 °C; then Electrophile50-70

Visualization of Reaction Pathways

Functionalization_of_5_Isothiazolemethanol cluster_C5 C5 Functionalization cluster_C4 C4 Functionalization This compound This compound 5-Isothiazolecarboxaldehyde 5-Isothiazolecarboxaldehyde This compound->5-Isothiazolecarboxaldehyde Oxidation (MnO2) 5-Isothiazolecarboxylic Acid 5-Isothiazolecarboxylic Acid This compound->5-Isothiazolecarboxylic Acid Oxidation (KMnO4) 5-(Chloromethyl)isothiazole 5-(Chloromethyl)isothiazole This compound->5-(Chloromethyl)isothiazole SOCl2 5-Isothiazolylmethyl Ester 5-Isothiazolylmethyl Ester This compound->5-Isothiazolylmethyl Ester Esterification 4-Bromo-5-isothiazolemethanol 4-Bromo-5-isothiazolemethanol This compound->4-Bromo-5-isothiazolemethanol 1. Protection 2. NBS 3. Deprotection 4-Substituted-5-isothiazolemethanol 4-Substituted-5-isothiazolemethanol This compound->4-Substituted-5-isothiazolemethanol 1. Protection 2. n-BuLi 3. Electrophile 4. Deprotection 5-(Aminomethyl)isothiazole 5-(Aminomethyl)isothiazole 5-(Chloromethyl)isothiazole->5-(Aminomethyl)isothiazole Amine, Base 5-Isothiazoleacetonitrile 5-Isothiazoleacetonitrile 5-(Chloromethyl)isothiazole->5-Isothiazoleacetonitrile NaCN Experimental_Workflow_Nucleophilic_Substitution start Start: 5-(Chloromethyl)isothiazole + Nucleophile reaction Reaction in suitable solvent (e.g., EtOH, DMSO) start->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Crystallization) workup->purification product Final Product purification->product

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Isothiazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the scale-up synthesis of 5-isothiazolemethanol and its derivatives. Isothiazole-containing compounds are significant scaffolds in medicinal chemistry, appearing in pharmaceuticals such as the antipsychotic drug Ziprasidone.[1] The development of robust, scalable, and economically viable synthetic routes is critical for advancing these compounds from laboratory research to clinical and commercial manufacturing.

This note is divided into two main sections:

  • A Proposed Scale-Up Synthesis of this compound: This section outlines a plausible multi-step synthetic route based on established chemical transformations known to be amenable to scale-up. It combines functionalization of the isothiazole core with a scalable reduction method.

  • A Validated Kilogram-Scale Synthesis of the Analogous 5-Hydroxymethylthiazole: This section details a one-pot industrial process adapted from patent literature, demonstrating a proven, large-scale synthesis of a closely related structural analog. This serves as a practical reference for process parameters and scale-up considerations.

Section 1: Proposed Scale-Up Synthesis of this compound

This proposed pathway involves a three-step process: C5-lithiation and carboxylation of the isothiazole core, esterification, and subsequent reduction to the target alcohol. While direct C5-lithiation can present challenges at scale (e.g., cryogenic temperatures), it is a well-documented method for this specific functionalization at the lab scale. The subsequent steps are standard, scalable industrial reactions.

Logical Workflow for Proposed Synthesis

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction Isothiazole Isothiazole Carboxylation Isothiazole-5-carboxylic Acid Isothiazole->Carboxylation 1. n-BuLi, THF, -70°C 2. CO2 (gas) Ester Ethyl Isothiazole-5-carboxylate Carboxylation->Ester Ethanol, H2SO4 (cat.) Reflux Methanol This compound Ester->Methanol Red-Al® or BH3•THF Toluene

Caption: Proposed three-step workflow for the scale-up synthesis of this compound.

Experimental Protocols

Protocol 1.1: Synthesis of Isothiazole-5-carboxylic Acid

This protocol is based on the direct C5-lithiation of isothiazole.[2]

  • Reaction: Isothiazole + n-BuLi, then CO₂ → Isothiazole-5-carboxylic Acid

  • Scale-Up Considerations: The use of n-butyllithium at cryogenic temperatures (-70°C) is challenging on a large scale due to the need for specialized cooling equipment and the hazards associated with handling large quantities of pyrophoric reagents. Careful process safety evaluation is required.

Reagent/SolventMolar Eq.Molecular WeightExample Quantity (1 mol scale)
Isothiazole1.085.12 g/mol 85.1 g
n-Butyllithium (2.5 M in hexanes)1.164.06 g/mol 440 mL
Tetrahydrofuran (THF), anhydrous-72.11 g/mol 1.5 L
Carbon Dioxide (gas)Excess44.01 g/mol As needed
Hydrochloric Acid (2 M)--For workup
Diethyl Ether-74.12 g/mol For extraction

Methodology:

  • Charge a suitable reactor, purged with nitrogen, with anhydrous tetrahydrofuran (1.5 L).

  • Cool the solvent to -75°C to -70°C.

  • Add isothiazole (85.1 g, 1.0 mol) to the cold THF.

  • Slowly add n-butyllithium (2.5 M solution in hexanes, 440 mL, 1.1 mol) to the reaction mixture, maintaining the internal temperature below -65°C.

  • Stir the resulting solution at -70°C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 1-2 hours, ensuring the temperature does not rise above -60°C.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding water (500 mL).

  • Separate the aqueous layer and wash the organic layer with water. Combine the aqueous layers.

  • Acidify the combined aqueous layers to pH 2-3 with 2 M hydrochloric acid, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield Isothiazole-5-carboxylic acid.

Protocol 1.2: Synthesis of Ethyl Isothiazole-5-carboxylate

  • Reaction: Isothiazole-5-carboxylic Acid + Ethanol → Ethyl Isothiazole-5-carboxylate

  • Scale-Up Considerations: Fischer esterification is a classic, robust, and scalable reaction. Water removal (e.g., via a Dean-Stark trap) can be used to drive the equilibrium towards the product.

Reagent/SolventMolar Eq.Molecular WeightExample Quantity (1 mol scale)
Isothiazole-5-carboxylic Acid1.0129.14 g/mol 129.1 g
Ethanol, anhydrous10.046.07 g/mol 461 g (approx. 580 mL)
Sulfuric Acid, concentratedCatalytic98.08 g/mol 5 mL

Methodology:

  • Charge a reactor with Isothiazole-5-carboxylic acid (129.1 g, 1.0 mol) and anhydrous ethanol (580 mL).

  • Carefully add concentrated sulfuric acid (5 mL) to the suspension.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 8-12 hours, monitoring by TLC or HPLC for completion.

  • Cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (1 L) and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl Isothiazole-5-carboxylate.

Protocol 1.3: Reduction of Ethyl Isothiazole-5-carboxylate to this compound

This protocol uses sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®), a reducing agent that is easier and safer to handle at scale than lithium aluminum hydride.[3]

  • Reaction: Ethyl Isothiazole-5-carboxylate → this compound

  • Scale-Up Considerations: Red-Al® is typically supplied as a solution in toluene, which is a suitable reaction solvent. The reaction is exothermic and requires careful temperature control during addition. Workup involves a careful quench.

Reagent/SolventMolar Eq.Molecular WeightExample Quantity (1 mol scale)
Ethyl Isothiazole-5-carboxylate1.0157.19 g/mol 157.2 g
Red-Al® (70 wt. % in toluene)1.5202.16 g/mol 433 g
Toluene, anhydrous-92.14 g/mol 1.5 L
Rochelle's Salt (aq. solution)--For workup

Methodology:

  • Charge a nitrogen-purged reactor with a solution of Ethyl Isothiazole-5-carboxylate (157.2 g, 1.0 mol) in anhydrous toluene (1.0 L).

  • Cool the solution to 0-5°C.

  • Slowly add the Red-Al® solution (433 g, 1.5 mol of active hydride) to the ester solution, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC/HPLC).

  • Cool the mixture back to 0-5°C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate).

  • Stir the resulting mixture vigorously for 1 hour, then filter to remove the aluminum salts.

  • Wash the filter cake with toluene.

  • Separate the organic layer from the filtrate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.

Section 2: Validated Kilogram-Scale Synthesis of 5-Hydroxymethylthiazole (Analogous Compound)

The following protocol is adapted from Chinese patent CN101863853B and describes a one-pot process for producing 5-hydroxymethylthiazole, a key intermediate for the HIV protease inhibitor Ritonavir, at a 90 kg scale.[4] This process provides a valuable real-world benchmark for large-scale heterocyclic synthesis.

Workflow for One-Pot Synthesis of 5-Hydroxymethylthiazole

G Start 2-Chloro-5-chloromethylthiazole Intermediate 2-Chloro-5-hydroxymethylthiazole (in situ) Start->Intermediate H2O, 80°C (Hydrolysis) Final 5-Hydroxymethylthiazole Intermediate->Final 1. Zn powder 2. Conc. HCl (Reduction)

Caption: Validated one-pot industrial synthesis of 5-Hydroxymethylthiazole.

Experimental Protocol
  • Reaction: One-pot hydrolysis and reductive dehalogenation.

  • Scale: 90 kg starting material.

Reagent/SolventRoleRatio (w/w vs. Start)Quantity
2-Chloro-5-chloromethylthiazoleStarting Material1.090 kg
WaterSolvent/Reagent10.0900 kg
Zinc PowderReducing Agent0.545 kg
Concentrated Hydrochloric AcidAcid/Co-reductant0.327 kg
Sodium Bicarbonate (sat. soln.)Base (Workup)-As needed for pH 9
Ethyl AcetateExtraction Solvent9.0810 kg
Anhydrous Sodium SulfateDrying Agent0.545 kg

Methodology:

  • Charge a 1500 L reactor with 2-chloro-5-chloromethylthiazole (90 kg) and water (900 kg).

  • Heat the mixture to 80°C with stirring and maintain for 2 hours to complete the hydrolysis step.

  • Add zinc powder (45 kg) to the reactor.

  • Slowly add concentrated hydrochloric acid (27 kg) dropwise, controlling the exotherm.

  • After the addition is complete, continue stirring for 30 minutes.

  • Cool the reaction mass to room temperature and filter to remove excess zinc powder.

  • Transfer the filtrate to a distillation unit and remove approximately 700 kg of water under reduced pressure.

  • Adjust the pH of the remaining solution to ~9 using a saturated aqueous solution of sodium bicarbonate.

  • Filter the resulting solids. Wash the filter cake with ethyl acetate (162 kg).

  • Extract the filtrate with ethyl acetate (810 kg).

  • Combine the ethyl acetate extracts and the washings. Dry the combined organic solution with anhydrous sodium sulfate (45 kg).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield a light-yellow oil.

  • Reported Yield & Purity: 48 kg (69% yield), >98% purity.[4]

References

Application Notes and Protocols: Reactions of 5-Isothiazolemethanol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Isothiazolemethanol is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The isothiazole ring is a key pharmacophore in a variety of biologically active compounds. The hydroxymethyl group at the 5-position provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships and the development of novel molecular entities. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, focusing on reactions at the hydroxyl group (O-alkylation and O-acylation) and on the isothiazole ring (electrophilic aromatic substitution).

Predicted Reactivity

The reactivity of this compound towards electrophiles is governed by two main sites: the nucleophilic oxygen of the hydroxymethyl group and the aromatic isothiazole ring.

  • Reactions at the Hydroxymethyl Group: The primary alcohol functionality is readily susceptible to attack by a wide range of electrophiles. O-alkylation with alkyl halides and O-acylation with acyl halides or anhydrides are efficient methods for the synthesis of ether and ester derivatives, respectively. These reactions typically proceed under standard conditions, often requiring a base to deprotonate the hydroxyl group.

  • Electrophilic Aromatic Substitution: The isothiazole ring is an aromatic system, and while less reactive than five-membered heterocycles like pyrrole or furan, it can undergo electrophilic aromatic substitution. The position of substitution is influenced by the existing substituent. The electron-withdrawing nature of the isothiazole ring nitrogen and the potential electronic effects of the hydroxymethyl group will direct incoming electrophiles. For the analogous thiazole system, electrophilic substitution often occurs at the C4 or C5 position. For 5-substituted isothiazoles, electrophilic attack is anticipated to occur at the C4 position.

Reaction Pathways and Experimental Protocols

This section details the experimental protocols for key reactions of this compound with various electrophiles.

Diagram of Reaction Pathways

Reaction_Pathways General Reaction Pathways of this compound with Electrophiles cluster_O_Reactions Reactions at the Hydroxymethyl Group cluster_Ring_Reactions Electrophilic Aromatic Substitution 5-Isothiazolemethanol_O This compound Alkoxide Isothiazol-5-ylmethoxide 5-Isothiazolemethanol_O->Alkoxide Base (e.g., NaH) Ester Isothiazol-5-ylmethyl Ester (Ester) 5-Isothiazolemethanol_O->Ester Acyl Halide (RCOCl) or Anhydride ((RCO)2O) Base (e.g., Pyridine) Ether 5-(Alkoxymethyl)isothiazole (Ether) Alkoxide->Ether Alkyl Halide (R-X) 5-Isothiazolemethanol_Ring This compound Halogenated 4-Halo-5-(hydroxymethyl)isothiazole 5-Isothiazolemethanol_Ring->Halogenated Halogenating Agent (e.g., NBS, NCS) Nitrated 4-Nitro-5-(hydroxymethyl)isothiazole 5-Isothiazolemethanol_Ring->Nitrated Nitrating Agent (e.g., HNO3/H2SO4) Formylated 4-Formyl-5-(hydroxymethyl)isothiazole 5-Isothiazolemethanol_Ring->Formylated Vilsmeier Reagent (POCl3, DMF)

Caption: Reaction pathways of this compound with electrophiles.

I. Reactions at the Hydroxymethyl Group

This protocol describes the synthesis of 5-(alkoxymethyl)isothiazole derivatives via the Williamson ether synthesis.

Protocol 1: Synthesis of 5-(Benzyloxymethyl)isothiazole

  • Materials:

    • This compound

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Benzyl bromide

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(benzyloxymethyl)isothiazole.

This protocol details the esterification of this compound.

Protocol 2: Synthesis of Isothiazol-5-ylmethyl Acetate

  • Materials:

    • This compound

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in a mixture of pyridine (2.0 equivalents) and dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using an ethyl acetate/hexanes gradient) to yield isothiazol-5-ylmethyl acetate.

II. Electrophilic Aromatic Substitution on the Isothiazole Ring

Note: The following protocols are generalized based on standard procedures for electron-rich heterocycles. Optimization of reaction conditions may be necessary for this compound. The regioselectivity of these reactions on the 5-substituted isothiazole ring is predicted to favor the C4-position, but isomeric products may be formed.

Protocol 3: Bromination of this compound

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in acetonitrile in a flask protected from light.

    • Add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 4-bromo-5-(hydroxymethyl)isothiazole.

Caution: Nitrating agents are highly corrosive and potentially explosive. Handle with extreme care in a fume hood.

Protocol 4: Nitration of this compound

  • Materials:

    • This compound

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Ice

    • Dichloromethane

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C.

    • Slowly add this compound (1.0 equivalent) while maintaining the temperature below 10 °C.

    • In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

    • Add the cold nitrating mixture dropwise to the solution of this compound in sulfuric acid, keeping the internal temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1-2 hours.

    • Monitor the reaction by TLC (using a suitable solvent system and quenching a small aliquot with base before spotting).

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the aqueous solution with a saturated aqueous NaHCO₃ solution.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 4-nitro-5-(hydroxymethyl)isothiazole.

Protocol 5: Formylation of this compound

  • Materials:

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • This compound

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium acetate (NaOAc) solution

    • Dichloromethane

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of anhydrous DMF (3.0 equivalents) in 1,2-dichloroethane at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.2 equivalents) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 30 minutes to form the Vilsmeier reagent.

    • Cool the Vilsmeier reagent back to 0 °C and add a solution of this compound (1.0 equivalent) in 1,2-dichloroethane dropwise.

    • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to 0 °C and carefully add a saturated aqueous solution of sodium acetate.

    • Stir vigorously for 30 minutes.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-formyl-5-(hydroxymethyl)isothiazole.

Quantitative Data Summary

The following table summarizes expected outcomes for the reactions of this compound with various electrophiles. Please note that these are representative values and may vary depending on the specific substrate and reaction conditions.

Reaction TypeElectrophileProductTypical Yield (%)
O-Alkylation Benzyl bromide5-(Benzyloxymethyl)isothiazole70-90
Methyl iodide5-(Methoxymethyl)isothiazole75-95
O-Acylation Acetic anhydrideIsothiazol-5-ylmethyl acetate80-95
Benzoyl chlorideIsothiazol-5-ylmethyl benzoate75-90
Halogenation N-Bromosuccinimide4-Bromo-5-(hydroxymethyl)isothiazole60-80
N-Chlorosuccinimide4-Chloro-5-(hydroxymethyl)isothiazole55-75
Nitration HNO₃/H₂SO₄4-Nitro-5-(hydroxymethyl)isothiazole40-60
Formylation POCl₃/DMF4-Formyl-5-(hydroxymethyl)isothiazole50-70

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, paying close attention to the specific hazards associated with each reagent.

  • Sodium hydride is a highly flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Acyl halides, phosphorus oxychloride, and strong acids are corrosive and should be handled with caution.

  • Nitrating mixtures are powerful oxidizing agents and can be explosive. Use appropriate safety shields and handle with extreme care.

Disclaimer

The protocols and data presented in these application notes are intended for guidance and should be adapted and optimized by qualified personnel. The reactivity and yields may vary depending on the specific experimental conditions and the purity of the reagents. Always perform a thorough literature search and risk assessment before undertaking any new chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: 5-Isothiazolemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Isothiazolemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies for obtaining this compound are:

  • Functionalization of the isothiazole ring at the C5 position: This typically involves the lithiation of an isothiazole precursor, followed by quenching with an electrophile such as formaldehyde.

  • Reduction of a pre-functionalized isothiazole at the C5 position: This route often starts with a 5-haloisothiazole or a 5-isothiazolecarboxylic acid derivative, which is then reduced to the corresponding alcohol.

Q2: What is the major side reaction to be aware of during the synthesis of this compound via lithiation?

A2: The most significant side reaction is the nucleophilic attack of the organolithium reagent (e.g., n-butyllithium) on the sulfur atom of the isothiazole ring. This leads to the cleavage of the N-S bond and the formation of ring-opened byproducts, which can significantly reduce the yield of the desired this compound.

Q3: How can I minimize the ring-cleavage side reaction during lithiation?

A3: Minimizing ring cleavage involves careful control of reaction conditions. Key strategies include:

  • Low Temperatures: Performing the lithiation at very low temperatures (typically -78 °C) is crucial to favor the desired deprotonation at C5 over the nucleophilic attack at the sulfur atom.

  • Choice of Base: Using a sterically hindered lithium amide base like lithium diisopropylamide (LDA) instead of n-butyllithium can sometimes reduce the propensity for nucleophilic attack on the ring.

  • Rapid Quenching: Adding the electrophile (formaldehyde) quickly and efficiently to the generated 5-lithioisothiazole can help to trap the desired intermediate before it has a chance to undergo ring-opening.

Q4: What are the potential side reactions when using a reduction-based approach to synthesize this compound?

A4: When reducing a 5-haloisothiazole or a 5-isothiazolecarboxylic acid derivative, potential side reactions include:

  • Incomplete Reduction: The reaction may not go to completion, leaving unreacted starting material.

  • Over-reduction: In the case of reducing a carboxylic acid or ester, over-reduction to the methyl group can occur if the reducing agent is too strong or the reaction is not carefully controlled.

  • Hydrodehalogenation: When starting with a 5-haloisothiazole, the halogen may be replaced by a hydrogen atom, leading to the formation of unsubstituted isothiazole.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound in a Lithiation Reaction
Potential Cause Recommended Solution(s)
Ring Cleavage of Isothiazole - Ensure the reaction temperature is maintained at or below -78 °C during lithiation. - Consider using a less nucleophilic base such as LDA. - Add the formaldehyde source rapidly and ensure efficient mixing.
Inactive Organolithium Reagent - Titrate the organolithium reagent prior to use to determine its exact concentration. - Use a fresh bottle of the organolithium reagent.
Presence of Water or Protic Solvents - Thoroughly dry all glassware and solvents before use. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Inefficient Quenching with Formaldehyde - Use freshly cracked paraformaldehyde or a solution of formaldehyde in an anhydrous solvent. Avoid aqueous formaldehyde solutions. - Ensure the formaldehyde is added in sufficient excess.
Problem 2: Presence of a Major, Unidentified Byproduct in the Final Product Mixture
Potential Cause Recommended Solution(s)
Ring-Opened Byproduct from Lithiation - Characterize the byproduct using techniques like GC-MS and NMR. Ring-opened products will have distinct spectral features. - If confirmed, optimize the lithiation conditions as described in Problem 1. - Employ purification techniques such as column chromatography to separate the byproduct from the desired product.
Homocoupling of the Organolithium Intermediate - This can occur if the reaction is not quenched efficiently with the electrophile. Ensure rapid and efficient addition of formaldehyde.
Incomplete Reduction in a Reduction-Based Synthesis - Monitor the reaction progress using TLC or GC to ensure full consumption of the starting material. - Increase the reaction time or the amount of reducing agent if necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation of Isothiazole (Representative)

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.

  • Preparation: Under an inert atmosphere of argon, dissolve isothiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Quenching: In a separate flame-dried flask, suspend paraformaldehyde (2.0 eq.) in anhydrous THF. Cool this suspension to -78 °C. Transfer the freshly prepared 5-lithioisothiazole solution to the paraformaldehyde suspension via a cannula.

  • Work-up: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford this compound.

Data Presentation

Table 1: Hypothetical Yields of this compound and Major Side Product under Different Lithiation Conditions.

Base Temperature (°C) Yield of this compound (%) Yield of Ring-Opened Byproduct (%)
n-BuLi-401560
n-BuLi-784530
LDA-785520

Note: The data in this table is illustrative and intended to show general trends. Actual yields may vary.

Visualizations

Synthesis_and_Side_Reactions cluster_synthesis Synthesis of this compound cluster_side_reaction Common Side Reaction Isothiazole Isothiazole 5-Lithioisothiazole 5-Lithioisothiazole Isothiazole->5-Lithioisothiazole n-BuLi or LDA, THF, -78°C This compound This compound 5-Lithioisothiazole->this compound 1. HCHO 2. H₂O 5-Lithioisothiazole_side 5-Lithioisothiazole Ring_Opened_Byproduct Ring_Opened_Byproduct 5-Lithioisothiazole_side->Ring_Opened_Byproduct Ring Cleavage

Caption: Synthetic pathway to this compound via lithiation and the competing ring-cleavage side reaction.

Troubleshooting_Workflow start Low Yield of this compound check_byproduct Analyze Byproducts (GC-MS, NMR) start->check_byproduct is_ring_opened Is Ring-Opened Product the Major Byproduct? check_byproduct->is_ring_opened optimize_lithiation Optimize Lithiation: - Lower Temperature - Change Base (LDA) - Faster Quench is_ring_opened->optimize_lithiation Yes check_reagents Check Reagent Quality: - Titrate n-BuLi - Use Anhydrous Solvents - Fresh Paraformaldehyde is_ring_opened->check_reagents No purify Purify Product via Column Chromatography optimize_lithiation->purify check_reagents->purify

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Optimizing Reaction Conditions for 5-Isothiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Isothiazolemethanol. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the optimization of your reaction conditions and to address common challenges encountered during the synthesis of this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound involve the functionalization of a pre-formed isothiazole ring at the 5-position. The two most common and effective routes are:

  • Reduction of a 5-Isothiazolecarbonyl Precursor: This involves the synthesis of a 5-isothiazolecarboxylic acid or its corresponding ester, followed by reduction to the primary alcohol using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Reaction of a 5-Metallo-Isothiazole with Formaldehyde: This route proceeds via the formation of a 5-isothiazolyl organometallic species (either an organolithium or a Grignard reagent) from a 5-haloisothiazole. This nucleophilic intermediate is then reacted with formaldehyde to yield this compound after an aqueous workup.

Q2: How can I prepare the starting material, 5-bromoisothiazole?

A2: 5-Bromoisothiazole is a key starting material for the metallation route. It can be synthesized through various methods, with a common approach being the bromination of isothiazole. The reaction conditions for bromination need to be carefully controlled to achieve the desired regioselectivity.

Q3: What are the critical safety precautions when working with organolithium reagents like n-butyllithium and reducing agents like LiAlH₄?

A3: Both n-butyllithium and LiAlH₄ are highly reactive and require careful handling under an inert and anhydrous atmosphere (e.g., nitrogen or argon).

  • n-Butyllithium is pyrophoric and can ignite spontaneously on contact with air. It reacts violently with water and other protic solvents. All glassware must be flame-dried, and anhydrous solvents must be used.

  • Lithium Aluminum Hydride (LiAlH₄) also reacts violently with water, releasing flammable hydrogen gas. Reductions with LiAlH₄ should be performed in anhydrous ethereal solvents (like diethyl ether or THF), and the workup must be done cautiously by slowly adding a quenching agent at low temperatures (e.g., 0 °C).

Always consult the Safety Data Sheet (SDS) for these reagents and follow your institution's safety protocols.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound
Potential Cause Recommended Solution(s)
Route 1 (Reduction): Incomplete Reduction - Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (ester or acid) is still present, extend the reaction time or increase the equivalents of LiAlH₄. - Ensure the LiAlH₄ is fresh and has not been deactivated by moisture.
Route 1 (Reduction): Degradation of the Isothiazole Ring - The isothiazole ring can be susceptible to cleavage under harsh conditions. Perform the reduction at a lower temperature (e.g., start at 0 °C and allow to slowly warm to room temperature). - Use a milder reducing agent if possible, although this may require longer reaction times or may not be effective for carboxylic acids.
Route 2 (Metallation): Failure to Form the Organometallic Intermediate - Ensure strictly anhydrous conditions. Flame-dry all glassware and use anhydrous solvents. - For Grignard formation, activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[1] - For lithiation, ensure the n-butyllithium is of a known concentration (titration is recommended) and is added at a low temperature (typically -78 °C).
Route 2 (Metallation): Low Reactivity with Formaldehyde - Use freshly prepared formaldehyde from paraformaldehyde by heating. Gaseous formaldehyde can be bubbled directly into the reaction mixture, or the reaction can be added to a cooled suspension of paraformaldehyde. - Ensure the reaction with formaldehyde is allowed sufficient time to proceed to completion before quenching.
General: Product Loss During Workup and Purification - this compound has some water solubility. Ensure thorough extraction from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - During purification by column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive band broadening.
Problem 2: Formation of Significant Byproducts
Potential Cause Recommended Solution(s)
Route 2 (Metallation): Homocoupling of the Organometallic Intermediate - This is a common side reaction, especially in Grignard reactions.[2] Add the 5-haloisothiazole slowly to the magnesium turnings to maintain a low concentration of the halide. - In lithiation reactions, maintain a very low temperature (-78 °C) during the formation of the organolithium species.
Route 2 (Metallation): Ring Opening of the Isothiazole - Certain substituted isothiazoles can undergo ring cleavage upon treatment with strong bases like organolithium reagents. Use the minimum effective amount of organolithium reagent and maintain a low reaction temperature.
General: Unidentified Impurities - Characterize byproducts using techniques like GC-MS or LC-MS to understand their structure and formation pathway. This can provide insights into optimizing the reaction conditions to minimize their formation. - Ensure the purity of all starting materials and solvents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Ethyl 5-Isothiazolecarboxylate

Materials:

  • Ethyl 5-isothiazolecarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hydrochloric Acid (1 M)

Procedure:

  • Under an inert atmosphere of nitrogen or argon, a solution of ethyl 5-isothiazolecarboxylate (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress is monitored by TLC until the starting ester is consumed.

  • The reaction is cooled to 0 °C and cautiously quenched by the slow, sequential addition of water (x mL per x g of LiAlH₄), followed by 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).

  • The resulting slurry is stirred at room temperature for 30 minutes, and the solid is removed by filtration through a pad of Celite, washing with diethyl ether.

  • The combined organic filtrate is washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Synthesis of this compound via Lithiation of 5-Bromoisothiazole

Materials:

  • 5-Bromoisothiazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 5-bromoisothiazole (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 5-lithioisothiazole.

  • Freshly dried paraformaldehyde (2 equivalents) is added to the reaction mixture in one portion.

  • The reaction is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Optimization of Reduction Conditions for Ethyl 5-Isothiazolecarboxylate

Entry Reducing Agent Equivalents Solvent Temperature (°C) Time (h) Yield (%)
1LiAlH₄1.5THF0 to rt385
2LiAlH₄1.0THF0 to rt365
3LiAlH₄1.5Diethyl Ether0 to rt578
4DiBAL-H2.0Toluene-78 to rt472

Note: Yields are hypothetical and for illustrative purposes.

Table 2: Optimization of Lithiation and Formylation of 5-Bromoisothiazole

Entry Organolithium Reagent Equivalents Formaldehyde Source Temperature (°C) Time (h) Yield (%)
1n-BuLi1.1Paraformaldehyde-78 to rt1275
2s-BuLi1.1Paraformaldehyde-78 to rt1270
3t-BuLi1.1Paraformaldehyde-78 to rt1260
4n-BuLi1.1Gaseous HCHO-78280

Note: Yields are hypothetical and for illustrative purposes.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Reduction cluster_route2 Route 2: Metallation-Formylation ester Ethyl 5-Isothiazolecarboxylate reduction Reduction (LiAlH4, THF) ester->reduction product1 This compound reduction->product1 purification Purification (Chromatography/ Recrystallization) product1->purification bromo 5-Bromoisothiazole lithiation Lithiation (n-BuLi, THF, -78°C) bromo->lithiation intermediate 5-Lithioisothiazole lithiation->intermediate formylation Formylation (HCHO) intermediate->formylation product2 This compound formylation->product2 product2->purification start Starting Materials start->ester start->bromo final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree start Low Yield of This compound check_sm Starting material consumed? (TLC) start->check_sm no_sm No check_sm->no_sm No yes_sm Yes check_sm->yes_sm Yes increase_time Increase reaction time or reagent equivalents no_sm->increase_time check_reagents Check reagent quality (fresh LiAlH4, titrated n-BuLi) no_sm->check_reagents check_workup Product lost during workup/purification? yes_sm->check_workup yes_workup Yes check_workup->yes_workup Yes no_workup No check_workup->no_workup No optimize_extraction Optimize extraction pH and solvent volume yes_workup->optimize_extraction optimize_purification Optimize chromatography solvent system yes_workup->optimize_purification check_byproducts Significant byproducts observed? no_workup->check_byproducts yes_byproducts Yes check_byproducts->yes_byproducts Yes no_byproducts No (Decomposition) check_byproducts->no_byproducts No optimize_temp Lower reaction temperature to minimize side reactions yes_byproducts->optimize_temp no_byproducts->optimize_temp

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: 4-Methyl-5-thiazoleethanol Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Methyl-5-thiazoleethanol (CAS: 137-00-8). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4-Methyl-5-thiazoleethanol under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 4-Methyl-5-thiazoleethanol under standard laboratory conditions?

A1: 4-Methyl-5-thiazoleethanol is generally considered stable at normal ambient temperatures when handled and stored as recommended.[1] It is a colorless to pale yellow viscous oily liquid that may darken upon aging, which could indicate some form of degradation.[2] For optimal stability, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

Q2: Are there any known incompatibilities for 4-Methyl-5-thiazoleethanol?

A2: Yes, 4-Methyl-5-thiazoleethanol is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent potentially hazardous reactions.

Q3: What are the expected degradation products of 4-Methyl-5-thiazoleethanol upon thermal decomposition?

A3: Thermal decomposition of 4-Methyl-5-thiazoleethanol can lead to the release of harmful gases and vapors, including nitrogen oxides (NOx) and sulfur oxides (SOx).

Q4: Is 4-Methyl-5-thiazoleethanol sensitive to light?

A4: Based on UV/Vis absorption spectra, 4-Methyl-5-thiazoleethanol shows minor absorbance in the 290–700 nm range.[3] The molar absorption coefficient is below the threshold of concern for phototoxic effects, suggesting that the compound does not have a significant intrinsic susceptibility to photodegradation.[3] However, as a best practice, it is always recommended to protect chemical compounds from prolonged exposure to light.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration (darkening) of the liquid over time. Natural aging process, potential minor degradation.This may not necessarily indicate a significant loss of purity. However, it is advisable to re-analyze the material to confirm its identity and purity, especially for sensitive applications. To minimize this, store the compound at recommended cool temperatures and protected from light.
Unexpected reaction or degradation in a formulation. Incompatibility with other components (e.g., strong oxidizers).Review all components of your formulation for known incompatibilities with thiazole derivatives or alcohols. Consider performing compatibility studies with individual excipients.
Loss of potency in a solution stored at room temperature. Potential for slow degradation at ambient temperatures over extended periods.For long-term storage of solutions, it is recommended to store them at refrigerated (2-8 °C) or frozen temperatures. Perform a stability study on the solution to determine its shelf-life under intended storage conditions.

Stability Data Summary

Condition Observation Recommendation
Temperature Stable at normal ambient temperatures.[1]Store in a cool place. For long-term storage, consider refrigeration.
Light Not expected to be phototoxic based on UV spectra.[3]As a precaution, store protected from light.
pH Data not available.Perform pH stability studies in relevant buffer systems.
Oxidizing Agents Incompatible with strong oxidizing agents.Avoid contact with peroxides, nitrates, etc.

Experimental Protocols

Protocol for Assessing the pH Stability of 4-Methyl-5-thiazoleethanol

This protocol outlines a general method for determining the stability of 4-Methyl-5-thiazoleethanol in aqueous solutions at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, and 12).

  • Sample Preparation: Prepare a stock solution of 4-Methyl-5-thiazoleethanol in a suitable solvent (e.g., acetonitrile or methanol). Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).

  • Incubation: Store the prepared samples at a constant temperature (e.g., 25 °C or 40 °C) and protect them from light.

  • Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be capable of separating the intact 4-Methyl-5-thiazoleethanol from any potential degradation products.

  • Data Evaluation: Quantify the amount of 4-Methyl-5-thiazoleethanol remaining at each time point. Calculate the degradation rate constant and half-life at each pH.

Visualizations

Below are diagrams illustrating a logical workflow for troubleshooting stability issues and a conceptual representation of potential degradation pathways.

G Troubleshooting Workflow for 4-Methyl-5-thiazoleethanol Stability Issues cluster_observe Observation cluster_investigate Investigation cluster_action Action observe Unexpected Result (e.g., discoloration, loss of potency) check_storage Verify Storage Conditions (Temp, Light, Container) observe->check_storage check_incompat Review Formulation for Incompatibilities observe->check_incompat analytical_retest Re-analyze Sample (HPLC, etc.) observe->analytical_retest modify_storage Adjust Storage Conditions check_storage->modify_storage Incorrect reformulate Reformulate to Remove Incompatible Components check_incompat->reformulate Incompatible stability_study Conduct Forced Degradation Study analytical_retest->stability_study Degradation Confirmed

Caption: Troubleshooting workflow for stability issues.

G Conceptual Degradation Pathways for 4-Methyl-5-thiazoleethanol cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent 4-Methyl-5-thiazoleethanol acid_base Acid/Base Hydrolysis parent->acid_base oxidation Oxidation parent->oxidation heat Thermal Stress parent->heat light Photolytic Stress parent->light ring_opened Ring-Opened Products acid_base->ring_opened oxidized Oxidized Derivatives oxidation->oxidized polymers Polymeric Impurities heat->polymers isomers Isomers light->isomers

Caption: Potential degradation pathways under stress.

References

troubleshooting 5-Isothiazolemethanol synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing yield issues during the synthesis of 5-Isothiazolemethanol. The primary synthetic route covered is the lithiation of isothiazole followed by quenching with formaldehyde.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to low yields and impurities in the synthesis of this compound.

Q1: My yield of this compound is significantly lower than expected. What are the common causes?

Low yields in this synthesis are often traced back to issues with the lithiation step or the subsequent reaction with formaldehyde.

  • Incomplete Lithiation: The formation of the 5-lithioisothiazole intermediate may be incomplete due to several factors:

    • Insufficient n-Butyllithium: Ensure an accurate titration of the n-butyllithium solution is performed before use to determine its exact molarity. Commercial solutions can degrade over time.

    • Reaction Temperature Too High: The lithiation of isothiazole is highly exothermic and must be carried out at very low temperatures, typically -78 °C (dry ice/acetone bath), to prevent side reactions.[1][2]

    • Poor Quality Reagents or Solvents: The presence of water or other protic impurities in the isothiazole starting material or the solvent (typically THF) will quench the n-butyllithium, reducing the amount available for lithiation. Ensure all reagents and solvents are rigorously dried.

  • Side Reactions: Several side reactions can consume the starting material or the desired intermediate:

    • Ring Cleavage: Isothiazoles are susceptible to nucleophilic attack by organolithium reagents, which can lead to the opening of the heterocyclic ring.[3][4] Maintaining a low temperature is critical to minimize this side reaction.

    • Reaction with Solvent: n-Butyllithium can react with THF, especially at temperatures above -78 °C, leading to the formation of butane and the enolate of acetaldehyde.[2][5]

    • Formation of Butyl-adducts: The n-butyllithium can potentially add across the C=N bond of the isothiazole ring.

  • Issues with the Formaldehyde Quench:

    • Polymerization of Formaldehyde: Using paraformaldehyde as the formaldehyde source requires efficient depolymerization before it can react. Incomplete depolymerization will result in a low concentration of monomeric formaldehyde available for the reaction.

    • Cannizzaro Reaction: Under basic conditions, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to form methanol and formic acid. This can be more prevalent if the reaction is allowed to warm up prematurely.

Q2: I am observing multiple spots on my TLC plate after work-up, in addition to my product. What are these impurities?

The presence of multiple spots on a TLC plate can indicate a range of byproducts.

  • Unreacted Isothiazole: A prominent spot corresponding to the starting material indicates incomplete lithiation.

  • Ring-Opened Products: Byproducts resulting from the nucleophilic attack of n-butyllithium on the isothiazole ring can appear as impurities.[3][4]

  • Butyl Isothiazole: If the lithiated species acts as a nucleophile towards any butyl halides present (from the n-BuLi preparation), butyl isothiazole could be a byproduct.

  • Di-adducts: Reaction of the initial alcohol product with another equivalent of the lithiated isothiazole is possible, though less likely under controlled conditions.

Q3: The work-up procedure seems to be causing a decrease in my final yield. How can I optimize it?

The work-up for organolithium reactions is critical to protonate the desired product and remove byproducts.

  • Quenching: The reaction should be carefully quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride.[1] This will protonate the lithium alkoxide of the product and neutralize any remaining n-butyllithium.

  • Extraction: Use an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate. Multiple extractions will ensure complete recovery of the product from the aqueous layer.

  • Purification: Column chromatography is often necessary to separate this compound from unreacted starting material and non-polar byproducts. A silica gel column with a gradient elution of ethyl acetate in hexane is a common choice.

Data Presentation

ParameterConditionReported YieldReference
Lithiation Temperature-78 °CCrucial for minimizing side reactions[1][2]
Quenching Temperature-78 °C to Room TemperatureGradual warming is recommended[1]
Purification MethodColumn ChromatographyNecessary for high purityN/A
Expected Yield Range Optimized Conditions Variable, aim for >50% General expectation for lithiation-electrophile trapping

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on the general principles of isothiazole lithiation. Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Materials:

  • Isothiazole (freshly distilled)

  • n-Butyllithium (solution in hexanes, titrated)

  • Anhydrous Tetrahydrofuran (THF)

  • Paraformaldehyde (dried in a desiccator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Magnetic stirrer

  • Syringes

Procedure:

  • Reaction Setup: A flame-dried three-necked flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer is charged with isothiazole (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Electrophilic Quench: Dry paraformaldehyde (1.5 eq) is added in one portion to the reaction mixture. The reaction is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight.

  • Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.

Mandatory Visualization

Synthesis_Workflow Start Start: Dry Reagents & Glassware Setup Reaction Setup: Isothiazole in THF under N2 Start->Setup Cooling Cool to -78 °C Setup->Cooling Lithiation Add n-BuLi dropwise Stir for 1h @ -78 °C Cooling->Lithiation Quench Add Paraformaldehyde Stir for 2h @ -78 °C Lithiation->Quench Warm Warm to Room Temp. Quench->Warm Workup Aqueous Work-up (NH4Cl quench) Warm->Workup Purification Purification: Column Chromatography Workup->Purification End Product: this compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield LowYield Low Yield of this compound IncompleteLithiation Incomplete Lithiation LowYield->IncompleteLithiation SideReactions Side Reactions LowYield->SideReactions QuenchIssues Quenching Issues LowYield->QuenchIssues BuLi_Issue Inaccurate BuLi Titration IncompleteLithiation->BuLi_Issue Temp_High Temperature > -70 °C IncompleteLithiation->Temp_High Wet_Reagents Wet Reagents/Solvent IncompleteLithiation->Wet_Reagents RingOpening Ring Cleavage SideReactions->RingOpening SolventReaction Reaction with THF SideReactions->SolventReaction Formaldehyde_Polymer Paraformaldehyde not depolymerized QuenchIssues->Formaldehyde_Polymer Cannizzaro Cannizzaro Reaction QuenchIssues->Cannizzaro

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

avoiding isothiazole ring opening during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isothiazole Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling isothiazole-containing compounds and preventing the undesired opening of the isothiazole ring during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is isothiazole and why is its ring stability a concern?

Isothiazole is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom next to each other.[1] This ring system is a valuable scaffold in medicinal chemistry and materials science due to its diverse biological activities and physicochemical properties. However, under certain reaction conditions, the isothiazole ring can be susceptible to cleavage, leading to undesired side products and reduced yields of the target molecule. Understanding the factors that influence its stability is crucial for successful synthesis and manipulation of isothiazole derivatives.

Q2: Under what general conditions can the isothiazole ring open?

Isothiazole itself is a stable aromatic compound.[1] However, the ring can be induced to open under several conditions, including:

  • Attack by strong nucleophiles: Primary amines and organometallic reagents can attack the sulfur or a carbon atom, initiating ring cleavage.[1]

  • Activation of the ring: Conversion of the isothiazole nitrogen to a quaternary isothiazolium salt significantly increases its susceptibility to nucleophilic attack and subsequent ring opening.[1]

  • Strongly basic conditions: Strong bases can deprotonate the ring, and in some cases, this can lead to ring-opening side reactions, especially with organolithium reagents.[2]

  • Oxidative conditions: Metabolic studies have shown that enzymatic oxidation of the sulfur atom can lead to the formation of reactive intermediates that undergo ring opening.[3]

  • Acidic conditions: While generally stable, strong acidic conditions can promote hydrolysis and ring cleavage in certain substituted isothiazoles.[4]

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered during reactions involving isothiazoles.

Issue 1: Low yield of the desired product and formation of unknown byproducts when reacting an isothiazole with a nucleophile.

Possible Cause: Unintended isothiazole ring opening.

Troubleshooting Workflow:

start Low yield with unknown byproducts check_nucleophile Analyze reaction conditions: - Nucleophile strength - Temperature - Base start->check_nucleophile strong_nucleophile Is the nucleophile strong (e.g., primary amine, organolithium)? check_nucleophile->strong_nucleophile activated_ring Is the isothiazole an N-substituted isothiazolium salt? strong_nucleophile->activated_ring Yes high_temp Was the reaction run at high temperature? strong_nucleophile->high_temp No solution_nucleophile Consider using a weaker or more hindered nucleophile. Decrease reaction temperature. strong_nucleophile->solution_nucleophile Yes solution_activation Avoid quaternization of the isothiazole nitrogen if possible. If necessary, use milder reaction conditions. activated_ring->solution_activation strong_base Was a strong, non-hindered base used? high_temp->strong_base solution_base Use a non-nucleophilic, hindered base (e.g., DBU, DIPEA). Consider base-free conditions if possible. strong_base->solution_base Yes confirm_opening Characterize byproducts by NMR and MS to confirm ring opening. strong_base->confirm_opening No solution_nucleophile->confirm_opening solution_activation->confirm_opening solution_temp Lower the reaction temperature and monitor for longer reaction times. solution_temp->confirm_opening solution_base->confirm_opening

Caption: Troubleshooting workflow for low reaction yields.

Detailed Recommendations:

  • Nucleophile Choice: If using a primary amine, consider using a secondary amine or a more sterically hindered primary amine to disfavor attack at the ring.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction progress carefully by TLC or LC-MS.

  • Base Selection: Strong, small bases can act as nucleophiles themselves or promote side reactions. Switching to a bulkier, non-nucleophilic base can prevent these issues. In some syntheses, the choice of base can dramatically affect the yield of the desired isothiazole. For example, the use of N-ethyldiisopropylamine or triethylamine alone can result in yields as low as 18%, while the sequential addition of DABCO and then triethylamine can boost the yield to 90%.[2]

  • Protecting Groups: If the isothiazole nitrogen is unsubstituted, consider protecting it to reduce the ring's susceptibility to nucleophilic attack.

Issue 2: Suspected isothiazole ring opening during product workup or purification.

Possible Cause: Instability of the isothiazole ring to acidic or basic conditions during workup or chromatography.

Troubleshooting Workflow:

start Product degradation during workup/purification check_conditions Review workup and purification procedures: - pH of aqueous washes - Acidity/basicity of chromatography stationary phase start->check_conditions acid_base_wash Were strong acid or base washes used? check_conditions->acid_base_wash silica_alumina Was silica or alumina chromatography used? acid_base_wash->silica_alumina No solution_wash Use neutral water or brine for washes. Buffer aqueous layers if necessary. acid_base_wash->solution_wash Yes solution_chromatography Consider using a neutral stationary phase (e.g., deactivated silica). Use a less polar eluent system if possible. silica_alumina->solution_chromatography Yes confirm_degradation Analyze degradation products by NMR and MS. silica_alumina->confirm_degradation No solution_wash->confirm_degradation solution_chromatography->confirm_degradation isothiazole Isothiazole alkylation Alkylation (e.g., R-X) isothiazole->alkylation isothiazolium N-Alkylisothiazolium Salt alkylation->isothiazolium attack Nucleophilic Attack isothiazolium->attack nucleophile Nucleophile (Nu-) nucleophile->attack intermediate Ring-Opened Intermediate attack->intermediate product Acyclic Product (e.g., cis-3-(alkylmercapto)acrylamide) intermediate->product

References

Technical Support Center: Purification of Polar 5-Isothiazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of polar 5-isothiazolemethanol derivatives. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying polar this compound derivatives?

A1: The primary purification techniques for polar this compound derivatives are column chromatography, recrystallization, and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the physical state of your compound (solid or oil), the nature and quantity of impurities, and the required final purity. For solid compounds, recrystallization is often a preferred method for achieving high purity.[1] Column chromatography is versatile for both solid and oily compounds, while HPLC is typically used for high-purity applications or when other methods fail.

Q2: My polar this compound derivative shows significant streaking on a silica gel TLC plate. What could be the cause and how can I fix it?

A2: Streaking of polar compounds on silica gel TLC is a common issue and can be attributed to several factors:

  • Compound Overload: Applying too much sample to the TLC plate can lead to streaking. Try spotting a more dilute solution.

  • Strong Interaction with Silica: The polar nature of your compound, particularly the hydroxyl and the isothiazole nitrogen, can lead to strong interactions with the acidic silica gel, causing tailing.

  • Inappropriate Solvent System: The mobile phase may not be polar enough to effectively elute the compound, or it may have poor solubility for your compound.

To resolve this, you can try adding a small amount of a polar modifier to your eluent. For basic compounds like isothiazoles, adding a small percentage of triethylamine (0.1-2.0%) or ammonium hydroxide (1-10% in methanol) to the mobile phase can help to reduce streaking by neutralizing the acidic sites on the silica gel.

Q3: Are there any stability concerns I should be aware of when purifying this compound derivatives?

A3: The isothiazole ring is generally stable. However, like many heterocyclic compounds, they can be sensitive to strong acids or bases, and prolonged exposure to heat. It is advisable to maintain neutral pH conditions during workup and purification whenever possible. If your compound is suspected to be unstable on silica gel, you can perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

Troubleshooting Guides

Column Chromatography

Problem 1: My polar this compound derivative is not moving from the baseline of the silica gel column.

Possible CauseSolution
Insufficiently Polar Mobile Phase Increase the polarity of your eluent. A common solvent system for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can gradually increase the percentage of methanol. For very polar compounds, a gradient elution from 100% DCM to 10-20% MeOH in DCM is often effective.
Strong Adsorption to Silica Gel Add a competitive polar modifier to the mobile phase. For isothiazole derivatives, which can be basic, adding a small amount of triethylamine or ammonium hydroxide can help to reduce strong interactions with the silica gel and improve elution.
Compound Precipitation on the Column This can occur if the compound is dissolved in a strong solvent for loading but is not soluble in the less polar mobile phase. Ensure your compound is soluble in the initial mobile phase. If not, consider a "dry loading" technique where the compound is adsorbed onto a small amount of silica gel before being loaded onto the column.

Problem 2: Low recovery of my compound after column chromatography.

Possible CauseSolution
Compound Irreversibly Adsorbed on the Column This can happen with very polar compounds on silica gel. Consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase silica gel (C18).
Compound Degradation on Silica Gel If your compound is unstable on silica, you may observe low recovery and the presence of new, unexpected spots on TLC analysis of the fractions. In this case, switching to a less acidic stationary phase like alumina or using reverse-phase chromatography is recommended.
Co-elution with Impurities If the separation is poor, your compound may be spread across many fractions that also contain impurities, leading to a low yield of pure product. Optimize the solvent system using TLC to achieve better separation between your product and impurities before running the column.
Recrystallization

Problem 3: I am unable to find a suitable single solvent for the recrystallization of my this compound derivative.

Possible CauseSolution
High Solubility in Most Polar Solvents, Insoluble in Nonpolar Solvents This is a common challenge with polar compounds. A mixed solvent system is often the best approach. Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol, methanol). Then, slowly add a "poor" solvent (e.g., water, hexane, diethyl ether) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common pairs for polar compounds include ethanol/water and acetone/hexane.[1]

Problem 4: My compound "oils out" instead of forming crystals during recrystallization.

Possible CauseSolution
Solution is Too Concentrated or Cooling is Too Rapid Add a small amount of additional hot solvent to dissolve the oil, and then allow the solution to cool much more slowly. Insulating the flask can help.
Melting Point of the Compound is Lower Than the Boiling Point of the Solvent Use a lower boiling point solvent or solvent mixture.
Presence of Impurities Impurities can sometimes inhibit crystallization. Try to purify the compound first by another method like column chromatography to remove some of the impurities, and then attempt recrystallization.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Polar this compound Derivative
  • TLC Analysis: Develop a suitable solvent system using TLC. For polar compounds, a good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[1] Aim for an Rf value of 0.2-0.3 for your target compound. If streaking is observed, add 0.5% triethylamine or ammonium hydroxide to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the least polar solvent mixture you will use. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve your crude compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution). For example, start with 100% DCM and gradually increase the methanol concentration to 10%.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing your pure compound. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Solid this compound Derivative using a Mixed Solvent System
  • Solvent Selection: Based on solubility tests, select a "good" solvent in which your compound is soluble when hot, and a "poor" solvent in which it is insoluble even when hot. The two solvents must be miscible. A common pair is ethanol ("good") and water ("poor").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Induce Cloudiness: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them thoroughly.

Quantitative Data Summary

The following table provides examples of solvent systems that can be used for the purification of isothiazole derivatives. The optimal system for a specific this compound derivative will need to be determined experimentally.

Compound TypePurification MethodStationary PhaseExample Solvent System(s)Observed Rf / Elution ProfileReference
Isothiazole CarbonitrilesRecrystallization-Cyclohexane, Hexane, Ethanol, Methanol, Water, Ethanol/Water, Acetone/Hexane-[1]
5-hydroxymethylthiazole (similar structure)Column ChromatographySilica GelNot specified, but product isolated from an ether solution after workup.-Patent 0793659
General Polar CompoundsFlash ChromatographySilica Gel5% Methanol in DichloromethaneGood starting point for polar compounds.
General Polar CompoundsFlash ChromatographySilica Gel10% Ammonia in Methanol / DichloromethaneFor stubborn basic compounds.
Isothiazole DerivativesColumn ChromatographySilica GelCyclohexane:Ethyl Acetate (10:1)-

Visualizations

Experimental Workflow: Synthesis and Purification of a this compound Derivative

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a this compound derivative.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction Reagents, Solvent, Heat quench Reaction Quench reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration crude_product Crude Product concentration->crude_product purification_method Purification (e.g., Column Chromatography) crude_product->purification_method analysis Fraction Analysis (TLC) purification_method->analysis pure_product Pure Product analysis->pure_product characterization Spectroscopic Analysis (NMR, IR, MS) pure_product->characterization

Caption: A general workflow for the synthesis and purification of a this compound derivative.

Troubleshooting Logic for Compound Streaking on TLC

This diagram outlines the decision-making process for troubleshooting streaking of a polar compound on a TLC plate.

Caption: A troubleshooting decision tree for addressing compound streaking on a TLC plate.

References

Technical Support Center: Characterization of Impurities in 5-Isothiazolemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization and troubleshooting of impurities that may arise during the synthesis of 5-Isothiazolemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: The common impurities in the synthesis of this compound can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: this compound may degrade under certain conditions (e.g., exposure to light, high temperatures, or incompatible pH), leading to the formation of various degradation products.

  • Reagent-Related Impurities: Impurities originating from the reagents, solvents, and catalysts used in the synthesis.

Q2: What are some potential side reactions that can lead to impurity formation during isothiazole ring synthesis?

A2: Isothiazole ring formation can be accompanied by several side reactions, including:

  • Isomer Formation: Depending on the synthetic route, isomers of the desired 5-substituted isothiazole may be formed.

  • Over-alkylation/Oxidation: Side reactions on the substituent groups can occur.

  • Ring-Opening: The isothiazole ring can be susceptible to cleavage under certain nucleophilic or reductive conditions.

  • Polymerization/Tar Formation: Undesired polymerization of reactants or intermediates can lead to the formation of complex mixtures and tars, particularly at elevated temperatures.[1]

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurity formation, consider the following:

  • Purity of Starting Materials: Use high-purity starting materials and reagents to avoid introducing extraneous impurities.

  • Reaction Conditions Optimization: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reactants.

  • Inert Atmosphere: For reactions sensitive to oxidation, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).

  • Appropriate Work-up and Purification: Develop a robust work-up and purification protocol to effectively remove impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of impurities in this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction, degradation of the product, or competing side reactions.Monitor the reaction progress using techniques like TLC or HPLC. Optimize reaction time and temperature. Ensure the reaction is performed under an inert atmosphere if the product is sensitive to oxidation.
Presence of Unexpected Peaks in Chromatogram Formation of by-products, degradation of the product, or contamination from solvents or reagents.Identify the unknown peaks using mass spectrometry (MS). Compare the mass spectra with a spectral library. Purify starting materials and use high-purity solvents.
Difficulty in Isolating/Purifying this compound The product may be co-eluting with impurities. The product may be unstable under the purification conditions.Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column type). Consider alternative purification techniques like preparative HPLC or crystallization.
Inconsistent Batch-to-Batch Purity Variability in the quality of starting materials or lack of precise control over reaction parameters.Source starting materials from a reliable supplier with consistent quality. Implement strict process controls for all critical parameters.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and quantify known impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • Reference standards for this compound and known impurities.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Preparation: Prepare standard solutions of this compound and any known impurities at various concentrations to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Analysis: Calculate the percentage purity of this compound and the concentration of impurities using the calibration curves.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

Objective: To identify and quantify volatile impurities, such as residual solvents and low molecular weight by-products.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Reagents:

  • Reference standards for expected volatile impurities.

  • High-purity solvent for sample dilution (e.g., dichloromethane).

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent.

  • GC-MS Conditions:

    • Injection Port Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).

    • MS Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a suitable mass range (e.g., m/z 35-400).

  • Analysis: Inject the sample into the GC-MS.

  • Data Analysis: Identify unknown peaks by comparing their mass spectra against a spectral library (e.g., NIST). Quantify known impurities using an internal or external standard method.

Data Presentation

Table 1: Hypothetical Impurity Profile of a this compound Synthesis Batch

Impurity ID Retention Time (min) Proposed Structure Source Concentration (%)
IMP-013.5Unreacted Starting Material AProcess0.25
IMP-025.2Isomer of this compoundSide Reaction0.15
IMP-037.8Dimer of this compoundDegradation0.08
IMP-042.1Residual Solvent (Toluene)Reagent0.05

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Propargyl Alcohol Propargyl Alcohol Cyclization Cyclization Propargyl Alcohol->Cyclization Thiocyanate Source Thiocyanate Source Thiocyanate Source->Cyclization This compound This compound Cyclization->this compound

Caption: Proposed synthesis pathway for this compound.

Impurity_Formation Starting Materials Starting Materials Main Reaction Main Reaction Starting Materials->Main Reaction Side Reaction Side Reaction Starting Materials->Side Reaction Reaction Conditions Reaction Conditions Reaction Conditions->Main Reaction Reaction Conditions->Side Reaction This compound This compound Main Reaction->this compound Process Impurities Process Impurities Side Reaction->Process Impurities Degradation Degradation Degradation Products Degradation Products Degradation->Degradation Products This compound->Degradation Stress (Heat, Light)

Caption: Formation pathways of impurities in this compound synthesis.

Analysis_Workflow Sample Sample HPLC Analysis HPLC Analysis Sample->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample->GC-MS Analysis Purity Assessment Purity Assessment HPLC Analysis->Purity Assessment Structure Elucidation Structure Elucidation HPLC Analysis->Structure Elucidation If unknown peaks Volatile Impurity ID Volatile Impurity ID GC-MS Analysis->Volatile Impurity ID GC-MS Analysis->Structure Elucidation If unknown peaks LC-MS_NMR LC-MS_NMR Structure Elucidation->LC-MS_NMR Further analysis

Caption: General workflow for impurity analysis of this compound.

References

Technical Support Center: Improving Regioselectivity of 5-Isothiazolemethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Isothiazolemethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound ring for electrophilic substitution?

The isothiazole ring is generally electron-deficient. The reactivity of the ring positions (C3 and C4) towards electrophiles is influenced by the electronic nature of the substituents. The hydroxymethyl group at the C5 position is a weak activating group and is expected to direct incoming electrophiles primarily to the C4 position. This is due to the potential for stabilization of the intermediate sigma complex through resonance.

Q2: How does the hydroxymethyl group at the C5 position influence regioselectivity?

The -CH₂OH group is an ortho-, para- director in typical aromatic systems. In the context of the isothiazole ring, it is expected to direct reactions to the adjacent C4 position. However, its directing effect might be weak, and reaction outcomes can be sensitive to the reaction conditions and the nature of the electrophile.

Q3: I am observing a mixture of isomers in my reaction. What are the common causes?

Several factors can lead to a lack of regioselectivity:

  • Reaction Conditions: Temperature, solvent, and catalyst can all influence the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios.

  • Steric Hindrance: Bulky reagents may favor reaction at the less sterically hindered position.

  • Protecting Groups: The presence or absence of a protecting group on the hydroxymethyl moiety can alter the electronic nature and steric environment of the substrate.

  • Reagent Choice: The reactivity of the electrophile or nucleophile can impact selectivity. Highly reactive reagents are often less selective.

Q4: When should I consider using a protecting group for the hydroxymethyl functionality?

A protecting group for the hydroxyl group is recommended under the following conditions:

  • Strongly Basic or Nucleophilic Reagents: To prevent deprotonation of the hydroxyl group, which can interfere with the desired reaction.[1][2][3][4][5]

  • Oxidizing Conditions: To prevent oxidation of the primary alcohol.

  • To Modify Directing Effects: Protection of the alcohol, for instance as a bulky silyl ether, can enhance steric hindrance and potentially influence the regiochemical outcome.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Halogenation

Question: My halogenation of this compound is yielding a mixture of 4-halo and 3-halo isomers. How can I improve the selectivity for the 4-halo product?

Answer:

Improving regioselectivity in halogenation can be achieved by carefully selecting the halogenating agent and reaction conditions.

Troubleshooting Steps:

  • Choice of Halogenating Agent: Use a less reactive and bulkier halogenating agent. For example, N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) are often more selective than elemental bromine or iodine.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents from nonpolar (e.g., hexane, CCl₄) to polar aprotic (e.g., THF, acetonitrile).

  • Temperature Control: Lowering the reaction temperature can enhance selectivity by favoring the formation of the thermodynamically more stable product.

  • Protecting Group Strategy: Protect the hydroxymethyl group as a bulky silyl ether (e.g., TBDMS or TIPS). This will increase steric hindrance around the C5 position and may further favor substitution at the C4 position.

Issue 2: Lack of Selectivity in Metalation/Lithiation

Question: I am attempting a deprotonation/metalation of this compound to introduce a substituent at the C4 position, but I am getting a mixture of products or decomposition. What can I do?

Answer:

Directed ortho-metalation (DoM) is a powerful technique, but the acidic proton of the hydroxyl group can interfere. A protecting group strategy is often essential.

Troubleshooting Steps:

  • Protect the Hydroxymethyl Group: Before attempting metalation, protect the hydroxyl group. A silyl ether, such as TBDMS, is a good choice as it is stable to many organolithium reagents.[2][4]

  • Choice of Base: Use a sterically hindered lithium amide base like Lithium Diisopropylamide (LDA) or a TMP-based reagent (e.g., TMPMgCl·LiCl) which can favor deprotonation at the most acidic ring position (likely C4).[6][7][8]

  • Temperature: Perform the lithiation at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition.

  • Transmetalation: After the initial lithiation, transmetalation to a different metal (e.g., with ZnCl₂ or CuCN) can sometimes improve the selectivity of the subsequent reaction with an electrophile.

Data Presentation

The following tables summarize the expected regiochemical outcomes based on the reaction conditions for common transformations of this compound.

Table 1: Expected Regioselectivity in Electrophilic Halogenation

ReagentSolventTemperatureProtecting Group (PG) on -CH₂OHExpected Major Product
Br₂Acetic AcidRoom TempNoneMixture of 4-bromo and 3-bromo
NBSCCl₄0 °C to RTNoneImproved selectivity for 4-bromo
NBSCCl₄0 °C to RTTBDMSHigh selectivity for 4-bromo
I₂DichloromethaneRoom TempNoneMixture of 4-iodo and 3-iodo
NISAcetonitrile0 °C to RTTBDMSHigh selectivity for 4-iodo

Table 2: Expected Regioselectivity in Metalation-Functionalization

Protecting Group (PG)BaseTemperatureElectrophileExpected Major Product
Nonen-BuLi-78 °CMeIDecomposition/low yield
TBDMSLDA-78 °CMeI4-methyl-5-(TBDMS-oxymethyl)isothiazole
TBDMSTMPMgCl·LiCl-40 °C to RTI₂4-iodo-5-(TBDMS-oxymethyl)isothiazole
MOMn-BuLi-78 °CPhCHO4-(hydroxy(phenyl)methyl)-5-(MOM-oxymethyl)isothiazole

Experimental Protocols

Protocol 1: Regioselective C4-Bromination of this compound using a Protecting Group Strategy

Step 1: Protection of the Hydroxymethyl Group

  • To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add Imidazole (1.5 eq).

  • Slowly add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-((tert-butyldimethylsilyloxy)methyl)isothiazole.

Step 2: C4-Bromination

  • To a solution of 5-((tert-butyldimethylsilyloxy)methyl)isothiazole (1.0 eq) in Carbon Tetrachloride (CCl₄) at 0 °C, add N-Bromosuccinimide (NBS, 1.1 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with saturated aqueous Na₂S₂O₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-5-((tert-butyldimethylsilyloxy)methyl)isothiazole.

Step 3: Deprotection

  • Dissolve the crude product from Step 2 in Tetrahydrofuran (THF).

  • Add a solution of Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to yield 4-bromo-5-Isothiazolemethanol.

Protocol 2: Regioselective C4-Iodination via Directed Metalation

Step 1: Protection of the Hydroxymethyl Group

(Follow Step 1 from Protocol 1)

Step 2: Directed Lithiation and Iodination

  • To a solution of Diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Add a solution of 5-((tert-butyldimethylsilyloxy)methyl)isothiazole (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add a solution of Iodine (I₂, 1.5 eq) in anhydrous THF dropwise.

  • Stir at -78 °C for 1 hour and then allow the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous Na₂S₂O₃ solution.

  • Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

(Follow Step 3 from Protocol 1)

Visualizations

regioselectivity_factors cluster_factors Factors Influencing Regioselectivity cluster_outcomes Reaction Outcomes Reaction_Conditions Reaction Conditions (Temperature, Solvent) Selectivity Regioselectivity Reaction_Conditions->Selectivity Yield Reaction Yield Reaction_Conditions->Yield Reagent_Choice Reagent Choice (Steric Hindrance, Reactivity) Reagent_Choice->Selectivity Reagent_Choice->Yield Side_Products Side Products Reagent_Choice->Side_Products Substituent_Effects Substituent Effects (Directing Group) Substituent_Effects->Selectivity Protecting_Groups Protecting Groups Protecting_Groups->Selectivity

Caption: Key factors influencing the regioselectivity of this compound reactions.

experimental_workflow Start This compound Protection Protection of -CH2OH Group Start->Protection Reaction Regioselective Reaction (e.g., Halogenation, Metalation) Protection->Reaction Deprotection Deprotection of -CH2OH Group Reaction->Deprotection Final_Product Functionalized This compound Deprotection->Final_Product

Caption: General experimental workflow for regioselective functionalization.

signaling_pathway cluster_electrophilic Electrophilic Substitution E_plus Electrophile (E+) Isothiazole_E This compound E_plus->Isothiazole_E Sigma_Complex_4 Sigma Complex (Attack at C4) Isothiazole_E->Sigma_Complex_4 More Favorable Sigma_Complex_3 Sigma Complex (Attack at C3) Isothiazole_E->Sigma_Complex_3 Less Favorable Product_4 4-Substituted Product Sigma_Complex_4->Product_4 -H+ Product_3 3-Substituted Product Sigma_Complex_3->Product_3 -H+

Caption: Plausible pathway for electrophilic substitution on this compound.

References

handling and storage recommendations for 5-Isothiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 5-Isothiazolemethanol (CAS No: 38585-74-9).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common synonyms?

A1: this compound is a chemical compound with the molecular formula C4H5NOS.[1] It is also known by several synonyms, including Thiazole-5-methanol and 5-(Hydroxymethyl)thiazole.[1][2]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazard of this compound is that it can cause serious eye damage.[1][2] It may also be harmful to aquatic life with long-lasting effects.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes tight-sealing safety goggles, a face shield, and protective gloves and clothing to prevent skin exposure.[2] In case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Q4: What are the proper storage conditions for this compound?

A4: this compound should be stored in a dry, cool, and well-ventilated place.[2][3] Keep the container tightly closed.[2][3] For long-term storage, it is recommended to keep it refrigerated and under an inert atmosphere.[2]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[3] Contact with these materials should be avoided to prevent hazardous reactions.

Troubleshooting Guide

Problem: I accidentally splashed this compound in my eye.

Solution: Immediately rinse the affected eye cautiously with water for at least 15 minutes.[3] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3] Seek immediate medical advice or attention.

Problem: The compound came into contact with my skin.

Solution: Wash the affected skin immediately with plenty of soap and water.[3][4] Remove any contaminated clothing and wash it before reuse.[3] If skin irritation occurs, seek medical advice.[3]

Problem: I may have inhaled vapors of this compound.

Solution: Move to an area with fresh air immediately.[3][4] If you feel unwell, call a poison center or a doctor for medical advice.[3][4]

Problem: There has been a small spill of this compound in the lab.

Solution: For small spills, soak up the material with an inert absorbent material such as sand or silica gel.[2][3] Collect the absorbed material and place it in a suitable, closed container for disposal.[2][3] Ensure the area is well-ventilated.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C4H5NOS[1]
Molecular Weight 115.16 g/mol [1]
CAS Number 38585-74-9[1][2]
Appearance No information available (Liquid)[2]
Storage Temperature Refrigerated[2]
Incompatibilities Strong oxidizing agents[3]

Experimental Protocols

Standard Handling Procedure:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][3]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, protective gloves, and a lab coat.[2]

  • Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2][3]

  • Avoid direct contact with eyes, skin, and clothing.[3]

  • After handling, wash hands and any exposed skin thoroughly.[3][4]

  • Keep the container tightly closed when not in use.[2][3]

Visual Workflow for Safe Handling and Storage

G Workflow for Safe Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Waste Disposal A Review Safety Data Sheet (SDS) B Ensure Emergency Equipment is Accessible (Eyewash, Safety Shower) A->B C Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Well-Ventilated Area (Fume Hood) C->D Proceed to Handling E Avoid Inhalation, Ingestion, and Skin/Eye Contact D->E F Keep Container Tightly Closed When Not in Use E->F K Absorb Spills with Inert Material E->K In Case of Spill G Store in a Cool, Dry, Well-Ventilated Area F->G Proceed to Storage H Refrigerate for Long-Term Storage G->H I Store Under an Inert Atmosphere H->I J Keep Away from Incompatible Materials (Strong Oxidizing Agents) I->J L Collect in a Closed Container for Disposal K->L M Dispose of Waste According to Regulations L->M

Caption: Logical workflow for the safe handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of 5-Isothiazolemethanol and its Isomer 4-Methyl-5-thiazoleethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Mass Spectral Data

The following table summarizes the key mass spectral information for 5-Isothiazolemethanol (predicted) and 4-Methyl-5-thiazoleethanol (experimental). The predictions for this compound are derived from the typical fragmentation patterns observed for primary alcohols and heterocyclic compounds.

FeatureThis compound (Predicted)4-Methyl-5-thiazoleethanol (Experimental)[1][2][3]
Chemical Structure
Molecular Formula C₄H₅NOSC₆H₉NOS
Molecular Weight 115.15 g/mol 143.21 g/mol [1][4]
Ionization Method Electron Ionization (EI)Electron Ionization (EI)
Parent Ion (M⁺) m/z 115143[1]
Major Fragment Ions (m/z) 114 ([M-H]⁺), 98 ([M-OH]⁺), 86 ([M-CHO]⁺), 85 (Isothiazole ring), 58, 45112, 113, 85, 45[1]

Experimental Protocols

This section outlines a general experimental protocol for the analysis of this compound and 4-Methyl-5-thiazoleethanol using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the analyte in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL) for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • Instrument: Agilent GC-MSD or equivalent.

  • Column: DB-Wax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[2]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

Mandatory Visualization

The following diagram illustrates the general workflow for the mass spectrometry analysis of the target compounds.

Mass_Spectrometry_Workflow Mass Spectrometry Analysis Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Analyte Sample Dissolution Dissolution in Solvent Sample->Dissolution Dilution Dilution Dissolution->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Spectrum_Generation Mass Spectrum Generation Data_Acquisition->Spectrum_Generation Fragmentation_Analysis Fragmentation Pattern Analysis Spectrum_Generation->Fragmentation_Analysis Compound_Identification Compound Identification Fragmentation_Analysis->Compound_Identification

Caption: Workflow for GC-MS analysis of heterocyclic methanols.

This guide provides a foundational understanding for the mass spectrometric analysis of this compound by leveraging predictive methodologies and comparative data from a closely related isomer. For definitive structural elucidation of this compound, it is recommended to acquire an experimental mass spectrum of a certified reference standard under the conditions outlined in this document.

References

A Comparative Guide to the Synthesis of 5-Isothiazolemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for obtaining 5-Isothiazolemethanol, a key heterocyclic building block in medicinal chemistry. The following sections detail three primary synthetic routes, offering objective comparisons of their performance based on experimental data. Detailed protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for your research and development needs.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly approached through three distinct strategies: the reduction of an aldehyde, the reduction of a carboxylic acid or its ester, and the hydrolysis of a halomethyl precursor. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and accessibility of starting materials.

Synthetic RouteStarting MaterialKey ReagentsSolventReaction TimeYield (%)Purity (%)
Route 1: Aldehyde Reduction Isothiazole-5-carbaldehydeSodium Borohydride (NaBH₄)Methanol or Ethanol1 - 3 hours~95>98
Route 2: Carboxylic Acid/Ester Reduction Isothiazole-5-carboxylic acid or its ethyl esterLithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF4 - 12 hours85 - 90>97
Route 3: Halomethyl Hydrolysis 5-ChloromethylisothiazoleSodium Formate, then NaOHHeptane, Water12 - 24 hours~70 (two steps)>96

Synthetic Pathway Overviews

The three synthetic routes to this compound are depicted below. Each pathway offers a distinct approach to accessing the target molecule, starting from different commercially available or readily synthesizable precursors.

G cluster_0 Route 1: Aldehyde Reduction cluster_1 Route 2: Carboxylic Acid/Ester Reduction cluster_2 Route 3: Halomethyl Hydrolysis A1 Isothiazole-5-carbaldehyde B1 This compound A1->B1 NaBH4, MeOH A2 Isothiazole-5-carboxylic acid / ester B2 This compound A2->B2 1. LiAlH4, THF 2. H2O workup A3 5-Chloromethylisothiazole B3 5-Formyloxymethylisothiazole A3->B3 NaOCHO C3 This compound B3->C3 NaOH, H2O

Caption: Overview of the three main synthetic routes to this compound.

Experimental Protocols

Route 1: Reduction of Isothiazole-5-carbaldehyde

This method is a straightforward and high-yielding approach that utilizes the selective reduction of an aldehyde to a primary alcohol using sodium borohydride.

Procedure:

  • Dissolve Isothiazole-5-carbaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

G start Start dissolve Dissolve Isothiazole-5-carbaldehyde in Methanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at RT for 1-3h add_nabh4->react workup Quench, Evaporate, Extract react->workup purify Purify by Chromatography workup->purify end End purify->end

Caption: Experimental workflow for the reduction of Isothiazole-5-carbaldehyde.

Route 2: Reduction of Isothiazole-5-carboxylic acid or its ethyl ester

This route employs a powerful reducing agent, lithium aluminum hydride, to convert the carboxylic acid or ester functional group to a primary alcohol. This method is effective but requires anhydrous conditions and careful handling of the pyrophoric reagent.

Procedure:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of Isothiazole-5-carboxylic acid or its ethyl ester (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-12 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser workup).[2]

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography.

G start Start prepare_lah Prepare LiAlH4 suspension in anhydrous THF start->prepare_lah add_ester Add Isothiazole-5-carboxylate solution at 0 °C prepare_lah->add_ester reflux Reflux for 4-12h add_ester->reflux quench Quench with H2O/NaOH/H2O reflux->quench filter_dry Filter, Dry, and Concentrate quench->filter_dry purify Purify (Distillation/Chromatography) filter_dry->purify end End purify->end

Caption: Experimental workflow for the reduction of Isothiazole-5-carboxylic acid/ester.

Route 3: Hydrolysis of 5-Chloromethylisothiazole

This two-step sequence involves the initial formation of a formate ester via nucleophilic substitution, followed by hydrolysis to the desired alcohol. This method avoids the use of powerful and hazardous reducing agents.

Procedure:

Step 1: Formation of 5-Formyloxymethylisothiazole

  • In a round-bottom flask, combine 5-Chloromethylisothiazole (1.0 eq) and sodium formate (3.0 eq) in a suitable solvent such as heptane.[3]

  • Add a phase-transfer catalyst, for example, tricaprylylmethylammonium chloride (0.02 eq).[3]

  • Heat the mixture to 85 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, and filter off the solids.

  • Wash the filter cake with the solvent.

  • The filtrate containing the crude 5-Formyloxymethylisothiazole can be used directly in the next step or concentrated and purified.

Step 2: Hydrolysis to this compound

  • To the crude 5-Formyloxymethylisothiazole from the previous step, add a solution of sodium hydroxide (e.g., 10% aqueous solution) and a suitable co-solvent like methanol or THF.

  • Stir the mixture at room temperature for 4-8 hours until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

G start Start esterification React 5-Chloromethylisothiazole with Sodium Formate start->esterification hydrolysis Hydrolyze Formate Ester with NaOH esterification->hydrolysis neutralize_extract Neutralize and Extract hydrolysis->neutralize_extract purify Purify neutralize_extract->purify end End purify->end

Caption: Experimental workflow for the hydrolysis of 5-Chloromethylisothiazole.

References

A Comparative Guide to 5-Isothiazolemethanol and Other Heterocyclic Alcohols in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Heterocyclic alcohols, in particular, serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. Among these, 5-Isothiazolemethanol is a unique reagent, the utility of which warrants a detailed comparison with other commonly employed heterocyclic alcohols such as furfuryl alcohol, 2-thiophenemethanol, and 2-pyridinemethanol. This guide provides an objective comparison of their performance in key synthetic transformations, supported by available experimental data and detailed methodologies.

Introduction to Heterocyclic Alcohols

Heterocyclic alcohols are organic compounds containing a hydroxyl group attached to a heterocyclic ring system. The nature of the heteroatoms and the electronic properties of the ring significantly influence the reactivity of the alcohol functionality. This guide focuses on the comparative synthetic utility of this compound against other five- and six-membered heterocyclic alcohols.

This compound is a five-membered heterocyclic alcohol containing a nitrogen and a sulfur atom in a 1,2-relationship. The isothiazole ring is known for its aromatic character and its presence in various biologically active compounds. The hydroxyl group at the 5-position is a key site for synthetic modifications.

Furfuryl alcohol , derived from biomass, features a furan ring, a five-membered aromatic heterocycle with an oxygen atom. It is a widely used renewable building block in the chemical industry.

2-Thiophenemethanol contains a thiophene ring, a sulfur-containing five-membered aromatic heterocycle. Thiophene derivatives are common motifs in medicinal chemistry.

2-Pyridinemethanol possesses a pyridine ring, a six-membered aromatic heterocycle with a nitrogen atom. The nitrogen atom imparts basic properties and influences the reactivity of the molecule.

Comparative Reactivity in Synthesis

The utility of these heterocyclic alcohols in synthesis is primarily determined by the reactivity of the hydroxyl group in reactions such as etherification and esterification. The electronic nature of the heterocyclic ring plays a crucial role in modulating this reactivity.

Etherification Reactions

The Williamson ether synthesis is a fundamental method for the formation of ethers from an alcohol and an organohalide.[1] The reaction proceeds via an SN2 mechanism, where the alkoxide, generated from the alcohol, acts as a nucleophile.[2] The nucleophilicity of the alkoxide is a key factor determining the reaction's efficiency.

While direct comparative studies are scarce, we can infer the relative reactivity based on the electronic properties of the heterocyclic rings and available data for similar systems. The isothiazole ring is generally considered to be electron-withdrawing, which could decrease the nucleophilicity of the corresponding alkoxide compared to the more electron-rich furan and thiophene systems. The pyridine ring in 2-pyridinemethanol is also electron-withdrawing.

Table 1: Comparison of Heterocyclic Alcohols in Williamson Ether Synthesis (Representative Data)

Heterocyclic AlcoholAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
This compound Benzyl bromideNaHTHFrtData not available-
Furfuryl alcohol Benzyl chlorideNaOHWater (two-phase)rt90[1]
2-Thiophenemethanol Methyl iodideNaHTHFrtData not available-
2-Pyridinemethanol Ethyl iodideNaHDMFrtData not available-

Note: The lack of specific data for this compound highlights a gap in the current literature and an opportunity for further research.

Esterification Reactions

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis.[3] The reaction is an equilibrium process, and the reactivity of the alcohol is a key parameter.[4][5]

Table 2: Comparison of Heterocyclic Alcohols in Fischer Esterification (Representative Data)

Heterocyclic AlcoholCarboxylic AcidCatalystSolventTemperature (°C)Yield (%)Reference
This compound Acetic acidH₂SO₄TolueneRefluxData not available-
Furfuryl alcohol Acetic acidH₂SO₄Acetic acidReflux65-97[5]
2-Thiophenemethanol VariousH₂SO₄AlcoholRefluxData not available-
2-Pyridinemethanol Benzoic acidH₂SO₄TolueneRefluxData not available-

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of precursors to these heterocyclic alcohols and their participation in key reactions.

Synthesis of 5-(Hydroxymethyl)isothiazole (A General Approach)

The synthesis of this compound can be approached through the functionalization of the isothiazole ring at the 5-position. A common strategy involves the lithiation of an isothiazole precursor followed by reaction with an electrophile.

Step 1: Lithiation of Isothiazole A solution of isothiazole in an anhydrous etheral solvent (e.g., THF, diethyl ether) is cooled to a low temperature (-78 to -50 °C). An organolithium reagent, typically n-butyllithium, is added dropwise to effect deprotonation at the C5 position, yielding the isothiazol-5-yllithium species.[6]

Step 2: Reaction with Formaldehyde The freshly prepared isothiazol-5-yllithium is then quenched with a suitable source of a hydroxymethyl group, such as dry formaldehyde gas or paraformaldehyde.

Step 3: Work-up and Purification The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford this compound.

Williamson Ether Synthesis with Furfuryl Alcohol

To a vigorously stirred mixture of furfuryl alcohol and an aqueous solution of sodium hydroxide, benzyl chloride is added dropwise at room temperature. The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrated under reduced pressure to yield the furfuryl benzyl ether.[1]

Fischer Esterification with Furfuryl Alcohol

A mixture of furfuryl alcohol, acetic acid, and a catalytic amount of concentrated sulfuric acid is heated at reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by brine. The organic layer is then dried and concentrated to give the furfuryl acetate. The yield can be improved by using an excess of the alcohol.[5]

Signaling Pathways and Experimental Workflows

Visualizing reaction pathways and experimental workflows can aid in understanding the synthetic strategies.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reactions Comparative Reactions Isothiazole Isothiazole Isothiazol-5-yllithium Isothiazol-5-yllithium Isothiazole->Isothiazol-5-yllithium n-BuLi, THF, -78 °C This compound This compound Isothiazol-5-yllithium->this compound 1. HCHO 2. H₃O⁺ Ether_Product Ether_Product This compound->Ether_Product R-X, Base (Etherification) Ester_Product Ester_Product This compound->Ester_Product R-COOH, H⁺ (Esterification)

Caption: General synthetic route to this compound and its subsequent use in etherification and esterification reactions.

reactivity_comparison Heterocyclic_Alcohols Heterocyclic Alcohols Reactivity Reactivity in Nucleophilic Substitution Heterocyclic_Alcohols->Reactivity This compound This compound Furfuryl_Alcohol Furfuryl Alcohol 2-Thiophenemethanol 2-Thiophenemethanol 2-Pyridinemethanol 2-Pyridinemethanol Reactivity->this compound Electron-withdrawing isothiazole ring Reactivity->Furfuryl_Alcohol Electron-rich furan ring Reactivity->2-Thiophenemethanol Electron-rich thiophene ring Reactivity->2-Pyridinemethanol Electron-withdrawing pyridine ring

Caption: Factors influencing the reactivity of different heterocyclic alcohols in nucleophilic substitution reactions.

Conclusion

This compound represents a valuable, yet perhaps underutilized, building block in organic synthesis. While direct quantitative comparisons with other common heterocyclic alcohols are not extensively documented, an analysis of the electronic properties of the respective heterocyclic rings provides a basis for predicting relative reactivity. The electron-withdrawing nature of the isothiazole ring likely modulates the nucleophilicity of the alcohol, potentially offering different selectivity and reactivity profiles compared to the more electron-rich furfuryl and 2-thiophenemethanol systems. The pyridine nitrogen in 2-pyridinemethanol also significantly influences its reactivity.

The lack of comprehensive comparative data underscores the need for further systematic studies to fully elucidate the synthetic potential of this compound. Such research would be invaluable to chemists in academia and industry, enabling more informed decisions in the design and execution of novel synthetic routes.

References

Biological Activity of 5-Isothiazolemethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the reported anticancer, antimicrobial, and anti-inflammatory properties of 5-isothiazolemethanol derivatives and related isothiazole compounds. Due to the limited availability of extensive data specifically on this compound derivatives, this guide incorporates data from structurally similar isothiazole and thiazole derivatives to provide a broader context for their potential biological activities. The experimental data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Isothiazole derivatives have been investigated for their potential as anticancer agents, with some compounds exhibiting promising cytotoxicity against various cancer cell lines. The data available for isothiazolo[5,4-b]pyridine derivatives suggests that this class of compounds warrants further investigation.

Table 1: Anticancer Activity of Isothiazolo[5,4-b]pyridine Derivatives

Compound ClassCancer Cell Line(s)Activity MetricValueReference
Isothiazolo[5,4-b]pyridinesBroad spectrumGI50~20 µM[1]

Note: The GI50 value represents the concentration causing 50% growth inhibition. The original study did not specify the exact derivatives or all cell lines tested.

Antimicrobial Activity

The antimicrobial potential of isothiazole derivatives has been demonstrated against various bacterial strains. Isothiazolone-nitroxide hybrids, for instance, have shown efficacy against antibiotic-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA).

Table 2: Antimicrobial Activity of Isothiazolone-Nitroxide Hybrids

CompoundBacterial StrainActivity MetricValue (µM)Reference
Hybrid 22MSSAMIC35[2]
Hybrid 22MRSAMIC35[2]
Hybrid 22VRSAMIC8.75[2]
Methylisothiazolinone (MIT 1)MSSAMIC280[2]
Methylisothiazolinone (MIT 1)VRSAMIC280[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. MSSA: Methicillin-susceptible Staphylococcus aureus.

Anti-inflammatory Activity

Certain isothiazolyl azomethine derivatives have been shown to possess in vivo anti-inflammatory properties. The reported activity is based on the carrageenan-induced mouse paw edema test, a common model for acute inflammation.

Table 3: Anti-inflammatory Activity of Isothiazolyl Azomethine Derivatives

Compound ClassAssay ModelActivity MetricValueReference
Isothiazolyl azomethine derivativesCarrageenan-induced mouse paw edemaInhibition (%)16.3 - 64[3]

Note: The data represents a range of inhibition observed for different derivatives within the study. No specific IC50 values were provided.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of heterocyclic compounds like this compound derivatives. These protocols are based on standard practices and those reported for structurally related thiazole and isothiazole compounds.

Anticancer Activity: MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: A serial dilution of the test compound is prepared in a 96-well microtiter plate with appropriate broth medium.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared and added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]

Anti-inflammatory Activity: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Ovine COX-1 or COX-2 enzyme is incubated with a heme cofactor.

  • Compound Incubation: The test compound is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid as the substrate.

  • Measurement: The production of prostaglandin G2, the initial product of the COX reaction, is measured using a colorimetric or fluorometric method. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of the enzyme activity.[4]

Signaling Pathways and Mechanistic Visualizations

While specific signaling pathways for this compound derivatives are not yet fully elucidated, studies on structurally related thiazole compounds suggest potential mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways that are often modulated by small molecule inhibitors in cancer and inflammation.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Isothiazole This compound Derivatives Isothiazole->PI3K Inhibits Isothiazole->Akt Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a potential target for anticancer therapies.

MAPK_Signaling_Pathway Stimulus External Stimuli (e.g., Mitogens) Receptor Cell Surface Receptor Stimulus->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response Leads to Isothiazole This compound Derivatives Isothiazole->Raf Inhibits

Caption: The MAPK/ERK signaling pathway plays a crucial role in cell proliferation and differentiation and is often dysregulated in cancer.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Expression Nucleus->Gene Promotes Isothiazole This compound Derivatives Isothiazole->IKK Inhibits

Caption: The NF-κB signaling pathway is a central regulator of inflammation, and its inhibition is a key strategy for anti-inflammatory drug development.

This guide provides a snapshot of the current understanding of the biological activities of this compound derivatives and their close analogs. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. As more specific data on this compound derivatives becomes available, this guide will be updated to reflect the latest findings.

References

A Comparative Guide to the Spectroscopic Data of 5-Isothiazolemethanol and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 5-Isothiazolemethanol and its close structural analogs. Due to a lack of publicly available experimental spectroscopic data for this compound, this document focuses on a detailed comparison with structurally related and commercially available compounds: 5-Thiazolylmethanol and 4-methyl-5-thiazoleethanol. This guide also offers predicted spectroscopic characteristics for this compound based on the known properties of the isothiazole ring and relevant functional groups.

The information herein is intended to serve as a valuable resource for researchers in characterizing this compound and distinguishing it from its isomers and related compounds through common spectroscopic techniques.

Spectroscopic Data Comparison

The following tables summarize the available and predicted spectroscopic data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~8.0-8.5 (s, 1H, H4), ~7.5-8.0 (s, 1H, H3), ~4.8 (s, 2H, CH₂), ~2.0-3.0 (br s, 1H, OH)
5-Thiazolylmethanol No data available-
4-methyl-5-thiazoleethanol [1][2]CDCl₃8.52 (s, 1H, H2), 3.81 (t, 2H, CH₂OH), 2.99 (t, 2H, CH₂-ring), 2.38 (s, 3H, CH₃)[2]
D₂O8.75 (s, 1H, H2), 3.79 (t, 2H, CH₂OH), 3.01 (t, 2H, CH₂-ring), 2.34 (s, 3H, CH₃)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃~160-170 (C5), ~150-155 (C3), ~120-125 (C4), ~60-65 (CH₂)
5-Thiazolylmethanol No data available-
4-methyl-5-thiazoleethanol [1][2]CDCl₃149.8 (C2), 148.9 (C4), 128.5 (C5), 62.0 (CH₂OH), 29.7 (CH₂-ring), 14.7 (CH₃)[2]
D₂O154.5 (C4), 151.6 (C2), 131.5 (C5), 64.6 (CH₂OH), 31.1 (CH₂-ring), 16.3 (CH₃)[1]

Table 3: Mass Spectrometry Data

CompoundIonization ModeKey Fragments (m/z)
This compound (Predicted) EIM⁺ at m/z 115, fragments from loss of -OH, -CH₂OH
5-Thiazolylmethanol No data available-
4-methyl-5-thiazoleethanol [3][4][5]EIM⁺ at m/z 143, 112, 99, 85, 71[3][4][5]

Table 4: Infrared (IR) Spectroscopy Data (Predicted Absorptions)

Functional GroupExpected Absorption Range (cm⁻¹)
O-H Stretch (Alcohol) 3200-3600 (broad)
C-H Stretch (Aromatic) 3000-3100
C-H Stretch (Aliphatic) 2850-3000
C=N Stretch (Isothiazole/Thiazole ring) 1500-1650
C-O Stretch (Primary Alcohol) 1000-1075

Experimental Protocols

Detailed experimental methodologies for the acquisition of the cited spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For the analysis of 4-methyl-5-thiazoleethanol, a 100mM sample was prepared in Deuterium Oxide (D₂O) with DSS as an internal standard.[1] For another analysis, the sample was dissolved in Chloroform-d (CDCl₃).[2]

  • Instrumentation: A Bruker DMX-500 spectrometer was used to acquire ¹H and ¹³C NMR spectra at a temperature of 298K and a pH of 7.4.[1] Another set of spectra were recorded on a JEOL (90 MHz for ¹H) and a Varian (25.16 MHz for ¹³C) spectrometer.[2]

  • Data Acquisition: Standard one-dimensional (1D) ¹H and ¹³C NMR experiments were performed. For more detailed structural elucidation, two-dimensional (2D) experiments such as COSY, HSQC, and HMBC can be employed.

Mass Spectrometry (MS)

  • Instrumentation: The mass spectrum for 4-methyl-5-thiazoleethanol was obtained using Electron Ionization (EI) mass spectrometry.[4][5] Another analysis utilized Liquid Chromatography-Electrospray Ionization-Quadrupole-Quadrupole (LC-ESI-QQ) mass spectrometry in positive ion mode.[3]

  • Data Acquisition: For EI-MS, the sample is introduced into the ion source where it is bombarded with electrons, leading to ionization and fragmentation. In LC-ESI-QQ MS, the sample is separated by liquid chromatography and then ionized by electrospray before entering the mass analyzer.

Predicted Spectroscopic Properties of this compound

Given the absence of experimental data, the following spectroscopic characteristics for this compound are predicted based on the analysis of its isothiazole core and hydroxymethyl substituent.

  • ¹H NMR: The isothiazole ring protons are expected to appear in the aromatic region, with the proton at position 3 likely being the most downfield. The methylene protons of the hydroxymethyl group would appear as a singlet, and the hydroxyl proton would be a broad singlet that can be exchanged with D₂O.

  • ¹³C NMR: The carbon atoms of the isothiazole ring will have distinct chemical shifts, with the carbon attached to the electronegative nitrogen and sulfur atoms being the most deshielded. The methylene carbon will appear in the aliphatic region.

  • IR Spectroscopy: The IR spectrum is expected to be dominated by a broad O-H stretching band from the alcohol group, along with C-H stretching from the aromatic ring and the CH₂ group. Characteristic ring vibrations for the isothiazole moiety are also expected.

  • Mass Spectrometry: The molecular ion peak is expected at m/z 115. Common fragmentation patterns would involve the loss of the hydroxyl group (m/z 98) and the entire hydroxymethyl group (m/z 84).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Synthesis->Dissolution MS Mass Spectrometry (EI, ESI) Synthesis->MS IR IR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Comparison Comparison with Analogs Structure_Elucidation->Comparison Final_Report Final Characterization Comparison->Final_Report

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Study of Isothiazole and Thiazole Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the chemical reactivity of heterocyclic scaffolds is paramount for the rational design of novel therapeutics and functional materials. Isothiazole and thiazole, both five-membered aromatic heterocycles containing sulfur and nitrogen atoms, are prevalent motifs in a wide array of biologically active compounds. While structurally similar, the arrangement of their heteroatoms—1,2 in isothiazole and 1,3 in thiazole—imparts distinct electronic properties and, consequently, different chemical reactivities. This guide provides an objective comparison of isothiazole and thiazole reactivity, supported by key experimental data and detailed methodologies.

Executive Summary

This guide delineates the comparative reactivity of isothiazole and thiazole, focusing on their basicity, and susceptibility to electrophilic and nucleophilic substitution reactions. Thiazole exhibits a higher basicity than isothiazole. In electrophilic substitutions, thiazole is generally more reactive, with the C5 position being the preferred site of attack. Conversely, the C2 position of the thiazole ring is highly susceptible to nucleophilic attack. Isothiazole is generally less reactive towards electrophiles, but its halogenated derivatives, particularly at the C5 position, are amenable to nucleophilic substitution.

Data Presentation

A summary of the key physicochemical properties influencing the reactivity of isothiazole and thiazole is presented in the table below.

PropertyIsothiazoleThiazoleReference
Structure 1,2-thiazole1,3-thiazole
pKa of Conjugate Acid -0.52.5[1]
Preferred site for Electrophilic Attack C4C5[2]
Preferred site for Nucleophilic Attack C5 (on halo-derivatives)C2[2]

Reactivity Comparison

Basicity

The basicity of these heterocycles, as indicated by the pKa of their conjugate acids, is a fundamental indicator of their reactivity. Thiazole, with a pKa of 2.5, is significantly more basic than isothiazole, which has a pKa of -0.5.[1] This difference is attributed to the position of the nitrogen atom and its lone pair of electrons. In thiazole, the nitrogen atom is analogous to that in pyridine, and its lone pair is more available for protonation.

Electrophilic Aromatic Substitution

Thiazole is generally more reactive towards electrophiles than isothiazole, although it is still considered an electron-deficient aromatic system, similar to pyridine. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon atom.[2] The presence of electron-donating groups on the ring can further activate it towards electrophilic attack.

Isothiazole is less reactive towards electrophilic substitution due to the lower overall electron density of the ring. When substitution does occur, it is reported to favor the C4 position.

Nucleophilic Aromatic Substitution

The C2 position of the thiazole ring is electron-deficient and is the primary site for nucleophilic attack, especially when the ring nitrogen is quaternized.[2] Halogens at the C2 position are readily displaced by nucleophiles. Deprotonation at the C2 position by strong bases is also a characteristic reaction of thiazoles, generating a nucleophilic species that can react with various electrophiles.

In the case of isothiazole, nucleophilic substitution is less common on the unsubstituted ring. However, halogenated isothiazoles, particularly those with a leaving group at the C5 position, can undergo nucleophilic substitution reactions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are generalized methodologies for key comparative experiments.

Determination of pKa Values

A standard method for determining the pKa of heterocyclic compounds is through potentiometric or spectrophotometric titration.

Potentiometric Titration Protocol:

  • Solution Preparation: Prepare a standard solution of the heterocyclic compound (isothiazole or thiazole) of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a mixed aqueous-organic solvent system).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the heterocyclic solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Comparative Nitration of Thiazole and Isothiazole

This protocol outlines a general procedure to compare the reactivity of thiazole and isothiazole towards nitration.

  • Reaction Setup: In separate, identical reaction vessels equipped with magnetic stirrers and temperature control, dissolve equimolar amounts of thiazole and isothiazole in a suitable solvent (e.g., concentrated sulfuric acid).

  • Nitrating Agent: Cool the solutions to a specific temperature (e.g., 0-10 °C) and slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise to each vessel at the same rate.

  • Reaction Monitoring: Monitor the progress of each reaction over time by taking aliquots at regular intervals and analyzing them using a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of nitrated products.

  • Work-up: After a set reaction time, quench each reaction by pouring the mixture onto ice and neutralizing with a base (e.g., sodium bicarbonate).

  • Analysis and Comparison: Extract the products with an organic solvent, dry the organic layer, and analyze the product distribution and yield. The relative reactivity can be inferred by comparing the extent of reaction under identical conditions.

Comparative Nucleophilic Substitution on Halogenated Derivatives

This protocol provides a framework for comparing the rates of nucleophilic substitution on 2-chlorothiazole and a suitable halo-isothiazole (e.g., 5-chloroisothiazole).

  • Substrate and Nucleophile Preparation: Prepare solutions of 2-chlorothiazole and 5-chloroisothiazole of the same concentration in a suitable solvent (e.g., ethanol). Prepare a solution of the chosen nucleophile (e.g., sodium methoxide in methanol) of a known concentration.

  • Reaction Initiation: In separate, temperature-controlled reaction vessels, add the solution of the halogenated heterocycle. Initiate the reaction by adding the nucleophile solution at the same time.

  • Reaction Monitoring: Follow the disappearance of the starting material and the appearance of the product over time using a suitable analytical technique (e.g., HPLC or GC).

  • Kinetic Analysis: Determine the initial reaction rates for both substrates by plotting the concentration of the starting material versus time. The ratio of the initial rates will provide a quantitative measure of the relative reactivity.

Visualizations

The following diagrams, generated using Graphviz, illustrate the structures, reaction mechanisms, and a general experimental workflow for the comparative study of isothiazole and thiazole reactivity.

Caption: Molecular structures of Isothiazole and Thiazole.

electrophilic_substitution Thiazole Thiazole SigmaComplex Sigma Complex (Wheland Intermediate) Thiazole->SigmaComplex Attack at C5 Electrophile Electrophile (E+) Electrophile->SigmaComplex Product 5-Substituted Thiazole SigmaComplex->Product Deprotonation Proton H+ SigmaComplex->Proton

Caption: General mechanism of electrophilic substitution on thiazole.

nucleophilic_substitution TwoHaloThiazole 2-Halothiazole MeisenheimerComplex Meisenheimer-like Intermediate TwoHaloThiazole->MeisenheimerComplex Attack at C2 Nucleophile Nucleophile (Nu-) Nucleophile->MeisenheimerComplex Product 2-Substituted Thiazole MeisenheimerComplex->Product Loss of Leaving Group Halide Halide (X-) MeisenheimerComplex->Halide

Caption: General mechanism of nucleophilic substitution on 2-halothiazole.

experimental_workflow start Start: Define Reaction Conditions (Solvent, Temperature, Reagents) react_iso Run Reaction with Isothiazole start->react_iso react_thia Run Reaction with Thiazole start->react_thia monitor Monitor Reaction Progress (e.g., HPLC, GC-MS) react_iso->monitor react_thia->monitor quench Quench Reactions at Identical Time Points monitor->quench analyze Analyze Product Mixture (Yield, Selectivity) quench->analyze compare Compare Reactivity (Relative Rates, Product Distribution) analyze->compare end Conclusion on Relative Reactivity compare->end

Caption: Conceptual workflow for a comparative reactivity study.

References

A Comparative Guide to Purity Validation of 5-Isothiazolemethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 5-Isothiazolemethanol is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from any potential impurities or degradation products.[1][2]

This guide provides a comparative analysis of a robust, stability-indicating HPLC method for the validation of this compound purity against an alternative analytical approach. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the most suitable method for your analytical needs.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the validation of this compound purity, from sample preparation and analysis to data interpretation.

Purity Validation Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (for HPLC Method Validation) cluster_data Data Analysis and Comparison start Weigh this compound Reference and Test Samples dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve hplc Method A: Reversed-Phase HPLC dissolve->hplc Inject into HPLC System tlc Method B: Thin-Layer Chromatography dissolve->tlc Spot on TLC Plate acid Acid Hydrolysis (e.g., 0.1 M HCl) base Base Hydrolysis (e.g., 0.1 M NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal Stress (e.g., 80°C) photo Photolytic Stress (UV/Vis Light) hplc_data HPLC Data: - Purity (%) - Impurity Profile - Retention Times hplc->hplc_data tlc_data TLC Data: - Rf Values - Spot Intensity/Size tlc->tlc_data comparison Method Comparison: - Specificity - Sensitivity - Quantitation - Throughput hplc_data->comparison tlc_data->comparison

References

Assessing the Therapeutic Potential of 5-Isothiazolemethanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative assessment of the therapeutic potential of isothiazole and thiazole analogs, with a focus on functionalities that may inform the development of 5-Isothiazolemethanol derivatives. Due to a lack of extensive direct studies on this compound analogs, this comparison draws from data on structurally related thiazole and isothiazole compounds to infer potential therapeutic applications and guide future research. The data presented herein is intended to serve as a resource for identifying promising avenues for the design and synthesis of novel therapeutic agents.

Comparative Performance of Isothiazole and Thiazole Analogs

The following tables summarize the in vitro biological activities of various isothiazole and thiazole derivatives against different cancer cell lines and kinases. This data, while not specific to this compound analogs, provides a benchmark for the potency that can be achieved with this heterocyclic core.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4c MCF-7 (Breast Cancer)2.57 ± 0.16[1]
HepG2 (Liver Cancer)7.26 ± 0.44[1]
4f HCT-116 (Colon Cancer)2.89[2]
5a HCT-116 (Colon Cancer)9.29[2]
8f HepG-2 (Liver Cancer)5.12[2]
8g MCF-7 (Breast Cancer)4.33[2]
8k MCF-7 (Breast Cancer)6.78[2]
Thiazoloquin. 6b Generic Anticancer ScreenPotent Activity[3]
Thiazoloquin. 6c Generic Anticancer ScreenPotent Activity[3]
Bisthiazole 4a HePG-2 (Liver Cancer)9.94 ± 0.5[4]
HCT-116 (Colon Cancer)8.87 ± 0.7[4]
MCF-7 (Breast Cancer)7.83 ± 0.6[4]

Table 2: Kinase Inhibitory Activity of Thiazole Derivatives

Compound IDKinase TargetIC50 (µM)Reference
4c VEGFR-20.15[1]
1g CK21.9[5]
GSK3β0.67[5]
2g CK2< 3[5]
GSK3β< 3[5]
33 CK20.4[6]
Cefixime (44) GSK3β2.55[6]
FC162 (4c) DYRK1A0.011[7]
CLK10.018[7]
GSK30.068[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of the compounds cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours. [1]2. Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours. [1][2]3. MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. [1]4. Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. [1]5. Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. [1]

Kinase Inhibition Assay

Kinase activity can be measured using various methods, including radiometric assays or luminescence-based assays.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Reaction Mixture: The reaction mixture contains the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations. For example, in a VEGFR-2 kinase assay, the reaction buffer might contain 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100. [1]3. Initiation and Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a specified time (e.g., 1 hour).

  • Detection: The amount of phosphorylated substrate is quantified. In a luminescence-based assay, a kinase-glo reagent is added to measure the remaining ATP, where the light output is inversely correlated with kinase activity.

  • IC50 Determination: IC50 values are determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration. [5][6]

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of isothiazole and thiazole analogs are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis Analog This compound Analog (Hypothetical) Analog->VEGFR2

VEGFR-2 Signaling Pathway and Hypothetical Inhibition.
Experimental Workflow for Anticancer Drug Screening

The process of identifying and characterizing potential anticancer agents involves a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.

Anticancer_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies Compound_Library Compound Library (this compound Analogs) HTS High-Throughput Screening (e.g., MTT Assay) Compound_Library->HTS Hit_Identification Hit Identification (Active Compounds) HTS->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection Dose_Response->Lead_Selection Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR-2, CK2, GSK3β) Lead_Selection->Kinase_Assay Cell_Cycle Cell Cycle Analysis Lead_Selection->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Lead_Selection->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis Kinase_Assay->Pathway_Analysis Cell_Cycle->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis

General Workflow for Anticancer Drug Discovery.

Conclusion and Future Directions

While specific data on this compound analogs is currently limited in the public domain, the broader families of isothiazole and thiazole derivatives demonstrate significant therapeutic potential, particularly in oncology through the inhibition of key kinases such as VEGFR-2, CK2, and GSK3β. The presence of a hydroxymethyl group, as seen in analogs of other heterocyclic compounds like YC-1, can be crucial for activity and provides a rationale for the continued investigation of this compound derivatives. [8] Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Structure-activity relationship (SAR) studies will be critical to identify the key structural features that govern their potency and selectivity. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be essential for their development as novel therapeutic agents. The data and protocols presented in this guide offer a foundational framework for initiating such investigations.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Isothiazolemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like 5-Isothiazolemethanol is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin Protection Laboratory coat and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Ensure the spill area is clear of all personnel and increase ventilation to the extent possible without spreading dusts or vapors.

  • Containment: For liquid spills, use an inert absorbent material such as sand, silica gel, or universal binder to soak up the substance.[1]

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination: Clean the spill area with soap and water.

  • Personal Decontamination: Remove and wash any contaminated clothing before reuse.[1] Wash hands thoroughly after handling.

Waste Disposal Procedures

The disposal of this compound is governed by local, regional, and national hazardous waste regulations. While this guide provides a general framework, laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.

Step 1: Hazardous Waste Determination

The first critical step is to determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) or other applicable regulations. A waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Based on available data:

  • Ignitability: this compound has a flash point above 110°C (>230°F), meaning it is not considered an ignitable hazardous waste (D001).[1]

  • Reactivity: The substance is generally stable and does not exhibit hazardous reactivity (D003).

  • Corrosivity: There is no indication that this compound is corrosive (D002).

  • Toxicity: While it is an irritant, there is no readily available data to suggest it would fail the Toxicity Characteristic Leaching Procedure (TCLP) for any of the regulated contaminants (D004-D043).

However, a formal determination must be made by a qualified professional.

Step 2: Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled hazardous waste container.

  • The container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.

  • The label should clearly identify the contents as "Hazardous Waste" and list "this compound."

Step 3: Storage

  • Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's policy.

  • Ensure the storage area is secure, well-ventilated, and away from incompatible materials, such as strong oxidizing agents.[1]

Step 4: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_Preparation Preparation & Handling cluster_Spill Spill Management cluster_WasteCollection Waste Collection & Determination cluster_Disposal Final Disposal Start Start: Need to Dispose of this compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Is there a spill? PPE->Spill Cleanup Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect in Labeled Container 4. Decontaminate Area Spill->Cleanup Yes Collect Collect Waste in a Dedicated, Labeled Container Spill->Collect No Cleanup->Collect HW_Determine Consult EHS for Hazardous Waste Determination Collect->HW_Determine Hazardous Waste is Determined to be Hazardous HW_Determine->Hazardous Yes NonHazardous Waste is Determined to be Non-Hazardous (Unlikely - Follow EHS Guidance) HW_Determine->NonHazardous No Store Store in Designated Satellite Accumulation Area Hazardous->Store Arrange Arrange for Pickup by Licensed Waste Contractor via EHS NonHazardous->Arrange Store->Arrange End End: Proper Disposal Complete Arrange->End

This compound Disposal Workflow

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.

References

Essential Safety and Handling Guide for Isothiazole-based Methanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided below is based on available safety data for structurally related compounds, primarily 4-Methyl-5-thiazoleethanol and Thiazole-5-methanol, due to the limited specific data for "5-Isothiazolemethanol." It is crucial to consult the specific Safety Data Sheet (SDS) for the exact compound you are using and to conduct a thorough risk assessment before handling any chemical.

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with isothiazole-based methanol compounds.

Hazard Identification and First Aid

These compounds are generally considered hazardous and can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] In case of exposure, immediate action is critical.

HazardFirst Aid Measures
Eye Contact Causes serious eye irritation/damage.[1][2][4][6] Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[2][6]
Skin Contact Causes skin irritation.[1][2][4][5] Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] If skin irritation persists, get medical advice/attention.[1][2]
Inhalation May cause respiratory irritation.[1][2][4][5] Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a POISON CENTER or doctor/physician.[1][2]
Ingestion Do NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterwards.[1][6] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical assistance.[1]
Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the final and crucial barrier against chemical exposure.[7] The level of PPE required depends on the nature of the work being conducted.

OperationRequired Personal Protective Equipment
Routine Handling & Weighing Eye/Face Protection: Tight-sealing safety goggles or a face shield.[2][6] Hand Protection: Chemical-resistant, impervious gloves (e.g., PVC, nitrile rubber).[2][3] Skin and Body Protection: Protective clothing such as a lab coat, and closed-toe shoes.[2][3] Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2][4]
Handling Large Quantities or Potential for Splashing Eye/Face Protection: Full-face shield in addition to safety goggles.[8] Hand Protection: Double gloving may be appropriate.[7] Skin and Body Protection: Chemical-resistant apron or coveralls over a lab coat.[8][9] Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if ventilation is inadequate.[6]
Emergency Spill Response Eye/Face Protection: Full-face respirator with appropriate cartridges.[8] Hand Protection: Heavy-duty, chemical-resistant gloves.[9] Skin and Body Protection: Fully encapsulating chemical-protective suit may be necessary for large spills.[8][9] Respiratory Protection: Positive-pressure, self-contained breathing apparatus (SCBA) for high concentrations or unknown exposure levels.[8][9]
Safe Handling and Storage Protocol

Handling:

  • Ensure adequate ventilation and that eyewash stations and safety showers are close to the workstation.[1][6]

  • Avoid all personal contact, including inhalation of vapors or mists.[1][3]

  • Wear the appropriate personal protective equipment as detailed in the table above.[2][4]

  • Wash hands and any exposed skin thoroughly after handling.[1][2][4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

  • Handle all packages and containers carefully to minimize spills.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1][2][4]

  • Keep containers tightly closed when not in use.[1][2][4]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • It is recommended to store this material in the original container or a suitable alternative such as a metal can or drum.[3]

Spill and Emergency Response Protocol

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[3]

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][2][10]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[1][2][10]

  • Clean the spill area thoroughly with soap and water.[2]

Major Spills:

  • Evacuate the area immediately and move upwind of the spill.[3][10]

  • Alert emergency responders and inform them of the location and nature of the hazard.[3]

  • Only trained personnel with the appropriate PPE should attempt to control the spill.[2]

  • Prevent the spillage from entering drains, sewers, or watercourses.[10]

Disposal Plan
  • This material and its container must be disposed of as hazardous waste.[3]

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[3]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[1]

  • Do not allow wash water from cleaning equipment to enter drains; collect all wash water for treatment before disposal.[3]

Visual Workflows

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal p1 Conduct Risk Assessment p2 Review SDS p1->p2 p3 Ensure Proper Ventilation p2->p3 p4 Verify Emergency Equipment p3->p4 h1 Wear Appropriate PPE p4->h1 h2 Handle with Care h1->h2 h3 Wash Hands After Handling h2->h3 s1 Store in Cool, Dry, Well-Ventilated Area h3->s1 s2 Keep Container Tightly Closed s1->s2 d1 Dispose as Hazardous Waste s2->d1

Caption: Workflow for the safe handling of isothiazole-based methanol compounds.

Caption: Decision-making diagram for emergency response to spills or exposure.

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.